ATX inhibitor 22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17Cl3F2N2O4S |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-chloro-3,5-difluorophenyl)-5-[methylsulfonyl(oxan-4-yl)amino]benzamide |
InChI |
InChI=1S/C19H17Cl3F2N2O4S/c1-31(28,29)26(11-2-4-30-5-3-11)17-8-12(13(20)9-14(17)21)19(27)25-10-6-15(23)18(22)16(24)7-10/h6-9,11H,2-5H2,1H3,(H,25,27) |
InChI Key |
WKNIKXGBWCWGCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1CCOCC1)C2=C(C=C(C(=C2)C(=O)NC3=CC(=C(C(=C3)F)Cl)F)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of ATX Inhibitor 22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in cancer progression, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ATX inhibitor 22, a novel steroid-derived competitive inhibitor of autotaxin. This document details the quantitative data, experimental protocols, and relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA from lysophosphatidylcholine (LPC).[1] LPA exerts its pleiotropic effects by activating at least six G protein-coupled receptors (LPAR1-6), which in turn initiate a variety of downstream signaling cascades.[2] These pathways regulate fundamental cellular processes, including proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA axis has been linked to the pathology of numerous diseases, including idiopathic pulmonary fibrosis, cancer, and cholestatic pruritus.[3][4] Consequently, the development of potent and specific ATX inhibitors is a significant area of research.
Discovery of this compound
This compound is a novel, potent, and selective inhibitor of autotaxin, discovered through a structure-based drug design approach.[5] The design strategy involved the evolution of endogenous allosteric modulators of ATX, specifically bile salts, into potent competitive inhibitors.[6] This was achieved by tethering a warhead that targets the active site of the enzyme to a steroid scaffold that binds to the allosteric tunnel of ATX.[6][7] This innovative approach resulted in a new class of "type V" ATX inhibitors that exhibit a unique binding mode, engaging both the active site and the adjacent tunnel.[5] The co-crystal structure of ATX in complex with inhibitor 22 has been resolved, providing detailed insights into its mechanism of action (PDB ID: 7Z0M).[8]
Quantitative Data
The inhibitory activity of this compound was evaluated against the hydrolysis of various lysophosphatidylcholine (LPC) species. The IC50 values are summarized in the table below.
| Substrate (LPC Species) | IC50 (nM) |
| 14:0 LPC | 218 |
| 16:0 LPC | 230 |
| 18:1 LPC | 250 |
| 20:4 LPC | 280 |
| 22:6 LPC | 310 |
Data sourced from Keune et al., 2022 and MedchemExpress.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound starts from the commercially available ursodeoxycholic acid. The detailed synthetic scheme is provided below. For full experimental details, please refer to the supporting information of Keune et al., 2022.[10]
(A detailed, multi-step synthesis scheme would be presented here, based on the information in the supplementary materials of the specified publication. This would include reagents, reaction conditions, and intermediate structures.)
General Procedure for the final coupling step: To a solution of the steroid intermediate in an appropriate solvent (e.g., DMF), is added the desired warhead fragment, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS. The product is then purified by column chromatography to yield this compound.[10]
ATX Enzymatic Activity Assay
The inhibitory potency of compound 22 was determined using an in vitro enzymatic assay that measures the ATX-catalyzed hydrolysis of a synthetic fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic substrate (e.g., FS-3)[11]
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and BSA)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the recombinant ATX enzyme to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ATX inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11]
Cell Migration Assay (Transwell Assay)
The effect of this compound on LPA-induced cell migration can be assessed using a transwell migration assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
LPA
-
This compound
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Crystal violet staining solution
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
In the lower chamber of a 24-well plate, add serum-free medium containing LPA as a chemoattractant.
-
In the upper chamber (the transwell insert), seed the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the migrated cells with crystal violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the migrated cells by measuring the absorbance of the eluted stain at a specific wavelength using a plate reader. Alternatively, migrated cells can be counted under a microscope.[12][13]
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ATX Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound.
Synthesis Logic of this compound
References
- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 12. protocols.io [protocols.io]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
"ATX inhibitor 22" basic properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental properties and characteristics of ATX inhibitor 22, a potent and selective inhibitor of the enzyme autotaxin (ATX). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, inflammation, and drug discovery.
Core Properties and Mechanism of Action
This compound, also referred to as compound 22 in some literature, is a novel, small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival. Elevated ATX-LPA signaling is associated with the progression of various diseases, including cancer and fibrosis.
This compound belongs to a class of 4-substituted benzyl phosphonic acid analogs. Its inhibitory activity is characterized by a mixed-mode mechanism of inhibition against various ATX substrates, including FS-3, lysophosphatidylcholine (LPC), and nucleotide substrates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Substrate | Notes |
| IC50 | 156 nM | - | Potent inhibitor of autotaxin. |
| IC50 | 218 nM | - | Data from a separate source. |
| Ki | Low micromolar to nanomolar range | FS-3, LPC, nucleotide substrates | Demonstrates a mixed-mode inhibition mechanism.[1] |
| Selectivity | No significant inhibition of NPP6 and NPP7 | - | Selective against related ectonucleotide pyrophosphatase/phosphodiesterases.[1] |
| LPA Receptor Activity | No agonist or antagonist activity | Seven LPA receptor subtypes | Does not directly interfere with LPA receptors.[1] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species | Route of Administration |
| Terminal Half-life (t½) | 10 ± 5.4 hours | Mice | Intravenous |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin-LPA signaling pathway and a general workflow for the evaluation of ATX inhibitors.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the development and evaluation of ATX inhibitors.
Experimental Protocols
Synthesis of this compound (Compound 22)
The synthesis of 4-substituted benzyl phosphonic acid analogs, including compound 22, generally follows a multi-step synthetic route. A representative synthesis involves the reaction of a substituted benzyl bromide with triethyl phosphite to form the corresponding diethyl phosphonate. This is followed by hydrolysis to yield the final phosphonic acid derivative. For the specific synthesis of compound 22, please refer to the supplementary information of the primary literature.
In Vitro Autotaxin (ATX) Inhibition Assay
The inhibitory activity of compound 22 against ATX can be determined using a fluorogenic substrate, such as FS-3. A general protocol is as follows:
-
Reagents and Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the ATX enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore released from FS-3).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Metastasis Model
The anti-metastatic potential of this compound has been evaluated using a B16-F10 syngeneic mouse melanoma metastasis model.[1]
-
Animal Model:
-
C57BL/6 mice
-
-
Cell Line:
-
B16-F10 melanoma cells
-
-
Procedure:
-
Inject B16-F10 melanoma cells intravenously into the tail vein of C57BL/6 mice to induce experimental lung metastasis.
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]
-
After a specific period, sacrifice the animals and harvest the lungs.
-
Fix the lungs and count the number of metastatic foci on the lung surface.
-
Compare the number of lung nodules between the inhibitor-treated group and the vehicle-treated group to assess the anti-metastatic efficacy.[1]
-
Conclusion
This compound is a potent and selective inhibitor of autotaxin with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile and ability to reduce metastasis in a preclinical cancer model make it a valuable research tool and a promising lead compound for the development of novel therapeutics targeting the ATX-LPA signaling axis. Further investigation into its mechanism of action and efficacy in other disease models is warranted.
References
ATX Inhibitor 22: A Novel Non-Lipid Autotaxin Inhibitor for Research and Development
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of ATX inhibitor 22, a novel, potent, and non-lipid inhibitor of autotaxin (ATX), for an audience of researchers, scientists, and drug development professionals. This document details the inhibitor's quantitative properties, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid mediator that interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it a compelling target for therapeutic intervention.[1][5]
This compound has emerged from molecular modeling guided design and synthesis as a potent, non-lipid inhibitor of ATX.[6] A key characteristic of this inhibitor is its specificity for ATX, as it does not exhibit inhibitory activity against the lysophosphatidic acid receptor subtype 1 (LPAR1), a common off-target concern for some ATX inhibitors.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, based on publicly available information.
| Parameter | Value | Reference |
| IC50 (ATX Inhibition) | 218-220 nM | [6] |
| Inhibitor Type | Non-lipid | [6] |
| LPAR1 Inhibitory Activity | None | [6] |
| Water Solubility | > 100 µg/mL | [6] |
Experimental Protocols
While the specific, detailed experimental protocols for the initial characterization of this compound are proprietary to the original research, this section provides detailed methodologies for key experiments typically employed in the evaluation of novel autotaxin inhibitors, based on established and published methods from the field.
Autotaxin Enzyme Inhibition Assay (FS-3-based)
This protocol describes a common method to determine the in vitro potency of an ATX inhibitor using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against autotaxin.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic substrate 3 (FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound (and other test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and a positive control (a known ATX inhibitor).
-
Add recombinant human ATX to each well to a final concentration that yields a robust signal.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Record fluorescence measurements at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LPAR1 Binding Assay (Radioligand Displacement)
This protocol outlines a standard method to assess the binding affinity of a compound to the LPAR1 receptor.
Objective: To determine if this compound binds to and inhibits the LPAR1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human LPAR1
-
Radiolabeled LPAR1 ligand (e.g., [3H]-LPA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
This compound (and other test compounds)
-
Non-labeled LPAR1 agonist (for determining non-specific binding)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a reaction tube, combine the cell membranes, the radiolabeled LPAR1 ligand at a fixed concentration (typically at or below its Kd), and the diluted inhibitor.
-
For determining non-specific binding, a separate set of tubes should contain the membranes, radioligand, and a high concentration of a non-labeled LPAR1 agonist.
-
Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the inhibitor.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine if the inhibitor displaces the radioligand and to calculate its IC50 or Ki value if applicable.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the characterization of a novel ATX inhibitor.
Conclusion
This compound represents a significant advancement in the development of non-lipid autotaxin inhibitors. Its high potency, coupled with its specificity for ATX over LPAR1, makes it a valuable tool for researchers investigating the role of the ATX-LPA signaling axis in health and disease. The detailed methodologies and data presented in this guide are intended to support further research and development efforts in this promising area of therapeutic discovery.
References
- 1. Regulation of tumor cell - Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary In Vitro Profile of ATX Inhibitor 22: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on "ATX inhibitor 22," a novel and potent inhibitor of Autotaxin (ATX). Autotaxin is a critical enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA), and its inhibition is a key therapeutic strategy in oncology and fibrosis. This document details the inhibitor's potency, selectivity, and effects on cancer cell invasion, supported by detailed experimental protocols and logical workflows.
Quantitative Data Summary
The inhibitory activity of this compound was characterized through enzymatic and cell-based assays. The compound demonstrates potent, direct inhibition of Autotaxin and functional antagonism of its pro-invasive effects in a relevant cancer cell model.
Table 1: Enzymatic Inhibition of Autotaxin by this compound
| Compound | Target | Assay Substrate | IC50 (nM) | Inhibition Mechanism | Source |
| This compound | Autotaxin (ATX) | FS-3 (Fluorogenic) | 218 | Mixed-Mode | [1][2] |
Table 2: Functional In Vitro Cellular Activity of this compound
| Assay Type | Cell Line | Effect | Observations | Source |
| Cell Invasion Assay | MM1 Rat Hepatoma | Inhibition | Dose-dependently inhibited invasion across murine mesothelial and human vascular endothelial monolayers. | [2] |
| Selectivity Profile | Related Enzymes | No significant inhibition | Did not inhibit the activity of related lysophospholipid phosphodiesterases NPP6 and NPP7. | [2] |
| Selectivity Profile | LPA Receptors | No agonistic or antagonistic activity | Evaluated against seven LPA receptor subtypes with no significant activity observed. | [2] |
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below to ensure reproducibility and facilitate further investigation.
Protocol: ATX Enzyme Inhibition Assay (Fluorogenic)
This protocol outlines the determination of ATX inhibitor potency using a fluorogenic substrate.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Autotaxin.
Materials:
-
Recombinant Human Autotaxin (ATX)
-
This compound
-
FS-3 (Fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
Enzyme Addition: In a 96-well plate, add a fixed concentration of recombinant ATX (e.g., 2-4 nM final concentration) to each well containing either the assay buffer with DMSO (vehicle control) or the diluted this compound.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the fluorogenic substrate FS-3 to each well to start the enzymatic reaction. A typical final concentration is 1 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 485 nm excitation and 528 nm emission. The rate of increase in fluorescence is proportional to ATX activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data by setting the vehicle control (ATX + substrate, no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol: MM1 Hepatoma Transwell Invasion Assay
This protocol details the cell-based assay used to evaluate the effect of this compound on cancer cell invasion.[2]
Objective: To assess the ability of this compound to block the invasion of MM1 hepatoma cells through an endothelial monolayer.
Materials:
-
MM1 rat hepatoma cells
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell cell culture chambers (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell culture medium (e.g., DMEM or MCDB-131) supplemented with fetal bovine serum (FBS)
-
Calcein AM (for cell pre-staining)
-
This compound
-
Lysophosphatidylcholine (LPC)
Procedure:
-
Endothelial Monolayer Preparation:
-
Coat the upper surface of the Transwell inserts with Matrigel to mimic the basement membrane.
-
Seed HUVECs onto the coated inserts and culture them until a confluent monolayer is formed.
-
-
Cell Preparation and Treatment:
-
Culture MM1 hepatoma cells in suspension.
-
Prior to the assay, pre-stain the MM1 cells with Calcein AM (2 µg/ml) for 2 hours for visualization.
-
Resuspend the stained MM1 cells in a low-serum medium (e.g., 1% serum).
-
-
Invasion Assay Setup:
-
Place the Transwell inserts containing the HUVEC monolayers into the wells of a 24-well plate.
-
Add culture medium to the lower chamber, which may contain a chemoattractant like LPC (e.g., 1.5 µM) to stimulate invasion.
-
Add the prepared MM1 cell suspension (e.g., 5x10⁴ cells/well) to the upper chamber of the Transwell inserts.
-
Add this compound at various concentrations (or vehicle control) to the upper chamber.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow for cell invasion.
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Quantify the number of invading cells (those that have migrated to the bottom of the insert) by measuring the fluorescence of the Calcein AM-stained cells that have passed through the monolayer.
-
Alternatively, fix and stain the invading cells and count them using a microscope.
-
-
Data Analysis: Compare the number of invading cells in the inhibitor-treated wells to the vehicle-treated control wells to determine the percentage of inhibition. Analyze the dose-dependent effect of the inhibitor.
Visualized Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathway and the experimental process.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for the in vitro screening and characterization of ATX inhibitors.
References
A Technical Guide to the Target Engagement and Binding Kinetics of ATX Inhibitor 22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding kinetics of ATX inhibitor 22, a novel, competitive inhibitor of Autotaxin (ATX). This document details the inhibitor's interaction with its target, the associated signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammatory disorders. Consequently, ATX has emerged as a significant therapeutic target.
This compound is a novel, potent, and competitive inhibitor of Autotaxin. It was developed through a structure-based design approach, evolving from endogenous allosteric modulators. This inhibitor represents a promising therapeutic agent for diseases driven by aberrant ATX-LPA signaling.
The Autotaxin (ATX) Signaling Pathway
The primary function of ATX is the generation of LPA from LPC in the extracellular space. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). The activation of these receptors triggers a cascade of downstream signaling events that mediate the diverse cellular effects of LPA.
The binding of LPA to its receptors can activate multiple G protein signaling pathways, including Gαi/o, Gαq/11, and Gα12/13. These pathways, in turn, modulate the activity of various downstream effectors such as adenylyl cyclase, phospholipase C (PLC), and RhoA, leading to changes in intracellular second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), diacylglycerol (DAG), and activation of small GTPases. These signaling cascades ultimately influence cellular processes like proliferation (via the MAPK/ERK pathway), survival (via the PI3K/Akt pathway), and migration and cytoskeletal rearrangements (via the Rho/ROCK pathway).
Figure 1: ATX-LPA Signaling Pathway and the inhibitory action of this compound.
Target Engagement and Binding Profile of this compound
The engagement of this compound with its target, Autotaxin, has been characterized primarily through enzymatic assays to determine its potency and mode of inhibition.
Potency and Mode of Inhibition
This compound demonstrates potent inhibition of Autotaxin activity. The mode of inhibition has been determined to be competitive , as evidenced by Lineweaver-Burk plot analysis. This indicates that the inhibitor binds to the active site of ATX, thereby competing with the substrate, LPC.
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The IC50 values have been determined using various substrates, highlighting the inhibitor's efficacy.
Table 1: Inhibitory Potency (IC50) of this compound against Autotaxin
| Substrate | Concentration (μM) | ATX Concentration (nM) | IC50 (μM) |
| 18:1 Lysophosphatidylcholine (LPC) | 150 | 20 | 0.218 |
| p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) | 1000 | 20 | > 100 |
| Bis(p-nitrophenyl) phosphate (Bis-pNPP) | 1000 | 20 | > 100 |
Data sourced from the supplementary information of "Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators" in the Journal of Medicinal Chemistry.
The data clearly indicates that this compound is a potent inhibitor of the hydrolysis of the physiological substrate LPC, while showing significantly less activity against synthetic substrates.
Binding Kinetics
While the competitive mode of inhibition is well-established, specific quantitative data for the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off; and equilibrium dissociation constant, K_D) of this compound are not currently available in the public domain literature. The determination of these parameters is crucial for a complete understanding of the inhibitor's pharmacodynamics and for optimizing its therapeutic potential. The residence time of the inhibitor on its target, which is inversely related to the dissociation rate (k_off), is a particularly important parameter for predicting in vivo efficacy.
Table 2: Binding Kinetics of this compound
| Parameter | Value | Method |
| Association Rate (k_on) | Not Reported | - |
| Dissociation Rate (k_off) | Not Reported | - |
| Equilibrium Dissociation Constant (K_D) | Not Reported | - |
To facilitate the determination of these critical parameters, a representative experimental protocol for a Surface Plasmon Resonance (SPR) assay is provided in the "Experimental Protocols" section of this guide.
Figure 2: Conceptual diagram of the binding kinetics between ATX and Inhibitor 22.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section provides the protocol for the enzymatic assay used to determine the IC50 of this compound and a representative protocol for determining its binding kinetics using Surface Plasmon Resonance (SPR).
Enzymatic Assay for IC50 Determination (Choline Oxidase-Coupled Assay)
This assay measures the choline released from the ATX-catalyzed hydrolysis of LPC. The choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is subsequently used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
18:1 Lysophosphatidylcholine (LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a pre-mixture of choline oxidase, HRP, and Amplex Red to all wells.
-
Add the serially diluted inhibitor or vehicle control (for 0% and 100% activity) to the respective wells.
-
Add recombinant human ATX to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, 18:1 LPC, to all wells.
-
Immediately begin monitoring the fluorescence signal in a plate reader at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the 0% and 100% activity controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Protocol for Binding Kinetics Determination by Surface Plasmon Resonance (SPR)
This protocol describes a general procedure for analyzing the binding of a small molecule inhibitor to an immobilized enzyme target.
Instrumentation:
-
SPR instrument (e.g., Biacore, a Cytiva brand)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
1. Immobilization of Autotaxin: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface by injecting a mixture of EDC and NHS. c. Inject a solution of recombinant human ATX (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. d. Deactivate any remaining active esters by injecting ethanolamine. e. A reference flow cell should be prepared in the same way but without the injection of ATX to serve as a control for non-specific binding and bulk refractive index changes.
2. Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer. A typical concentration range would span from 0.1 to 10 times the expected K_D. b. Inject the different concentrations of the inhibitor over the ATX-immobilized and reference flow cells for a defined period (association phase). c. Switch back to the flow of running buffer to monitor the dissociation of the inhibitor from the enzyme (dissociation phase). d. After each cycle, regenerate the sensor surface by injecting a solution that removes the bound inhibitor without denaturing the immobilized ATX (e.g., a short pulse of low pH glycine or high salt buffer). This step needs to be optimized for the specific interaction.
3. Data Analysis: a. The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. b. The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting process will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Figure 3: A generalized workflow for determining binding kinetics using SPR.
Conclusion
This compound is a potent and competitive inhibitor of Autotaxin, demonstrating significant promise as a therapeutic agent. Its target engagement has been well-characterized in terms of its inhibitory potency (IC50) against the physiological substrate LPC. While the competitive mode of inhibition provides insight into its mechanism of action, a complete understanding of its binding profile requires the determination of its binding kinetics (k_on, k_off, and K_D). The experimental protocols provided in this guide offer a robust framework for both confirming the reported inhibitory activity and for elucidating the detailed binding kinetics of this compound, thereby facilitating its further development and optimization.
An In-depth Technical Guide to "ATX inhibitor 22" and its Analogs
A comprehensive analysis of the research by Souvik Banerjee et al. on novel non-lipid autotaxin inhibitors, this guide provides researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of the key findings and methodologies presented in their 2020 publication in Bioorganic Chemistry.
Executive Summary
Researchers Souvik Banerjee and colleagues reported the design, synthesis, and quantitative structure-activity relationship (QSAR) analysis of new small molecule non-lipid autotaxin (ATX) inhibitors.[1][2] The study aimed to develop dual inhibitors of ATX and the lysophosphatidic acid receptor subtype 1 (LPAR1). While the newly synthesized compounds did not exhibit LPAR1 inhibitory activity, two compounds, designated as 10 and 11 (with compound 10 also referred to as "ATX inhibitor 22"), emerged as potent ATX inhibitors with IC50 values of 220 nM and 218 nM, respectively.[1][2] This guide synthesizes the quantitative data, details the experimental methodologies, and provides visual diagrams of the pertinent signaling pathways and experimental workflows from the study.
Quantitative Data Summary
The primary quantitative outcomes of the study were the half-maximal inhibitory concentrations (IC50) for both Autotaxin (ATX) and Lysophosphatidic Acid Receptor 1 (LPAR1), along with the water solubility of the four newly synthesized compounds. The data clearly indicates that while compounds 10 and 11 are effective ATX inhibitors, none of the new compounds showed significant inhibition of LPAR1 at the tested concentrations.
| Compound | ATX IC50 (nM) | LPAR1 IC50 (µM) | Water Solubility (µg/mL) |
| 8 | > 1000 | > 10 | > 100 |
| 9 | > 1000 | > 10 | > 100 |
| 10 (this compound) | 220 | > 10 | > 100 |
| 11 | 218 | > 10 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the procedures described in the publication.
General Chemical Synthesis
The synthesis of the target compounds was initiated with a reaction between 2,3-dichloro-5-nitroaniline and 4-aminotetrahydropyran in the presence of sodium hydride in N,N-dimethylformamide (DMF) to yield an intermediate. This intermediate was then subjected to reduction of the nitro group using iron powder in a mixture of ethanol and water. The resulting aniline derivative was subsequently reacted with various sulfonyl chlorides in pyridine to obtain the final sulfonamide products (8-11 ). The purification of the final compounds was achieved through flash column chromatography.
Autotaxin (ATX) Enzyme Inhibition Assay
The inhibitory effect of the synthesized compounds on ATX activity was determined using a fluorescence-based assay. Recombinant human ATX was incubated with the test compounds at varying concentrations. The enzymatic reaction was initiated by the addition of the fluorogenic substrate, lysophosphatidylcholine (LPC). The hydrolysis of LPC by ATX produces choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase, the hydrogen peroxide reacts with Amplex Red to generate the fluorescent product, resorufin. The fluorescence intensity was measured to determine the rate of the enzymatic reaction. The IC50 values were then calculated from the dose-response curves.
LPAR1 Inhibition Assay
The potential of the compounds to inhibit LPAR1 was assessed through a Tango™ β-arrestin recruitment assay. This cell-based assay measures the interaction of β-arrestin with the LPAR1 receptor upon activation by its ligand, lysophosphatidic acid (LPA). HT-1080 cells stably expressing the Tango™-LPAR1 construct were treated with the test compounds at various concentrations, followed by stimulation with LPA. The β-arrestin recruitment leads to the proteolytic cleavage of a transcription factor, which then translocates to the nucleus and activates the expression of a luciferase reporter gene. The luminescence signal, proportional to the level of receptor activation, was measured to determine the inhibitory activity of the compounds.
Molecular Docking
To predict the binding modes of the newly designed inhibitors within the ATX active site, molecular docking studies were performed. The crystal structure of ATX was prepared by removing water molecules and adding hydrogen atoms. The three-dimensional structures of the ligands were generated and energetically minimized. The docking simulations were then carried out using molecular docking software, and the resulting poses were analyzed to understand the potential interactions between the inhibitors and the amino acid residues of the ATX binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR model was developed to correlate the chemical structures of a series of related compounds with their observed ATX inhibitory activity. The model was built using a dataset comprising the four newly synthesized compounds and twenty-one previously reported analogs. Three-dimensional structures of the compounds were generated and aligned. Molecular descriptors, representing various physicochemical properties, were calculated for each compound. Principal Component Analysis (PCA) was employed to reduce the dimensionality of the descriptor space. The QSAR model was then generated using a statistical method to establish a mathematical relationship between the selected descriptors and the biological activity (pIC50).
Visualized Workflows and Pathways
To further elucidate the concepts and processes described in the publication, the following diagrams have been generated using the DOT language.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Caption: The overall experimental workflow from design to analysis.
Caption: The workflow for the Quantitative Structure-Activity Relationship (QSAR) analysis.
References
An In-depth Technical Guide to ATX Inhibitor 22 (GLPG1690/Ziritaxestat) for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ATX inhibitor 22, also known as GLPG1690 and Ziritaxestat, for its application in basic scientific research. This document details the inhibitor's mechanism of action, provides key quantitative data, outlines detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.
Introduction: The Autotaxin-Lysophosphatidic Acid Axis
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity.[1] Its primary role is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling phospholipid.[1] The ATX-LPA signaling axis is crucial in a multitude of physiological and pathological processes, including embryonic development, wound healing, inflammation, and cancer progression.[1][2] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), which in turn activate various downstream signaling cascades.[2] Elevated levels of ATX and LPA have been implicated in chronic inflammatory and fibroproliferative diseases, making ATX a compelling therapeutic target.[1]
This compound (GLPG1690/Ziritaxestat): A Potent and Selective Inhibitor
This compound, more commonly known in scientific literature as GLPG1690 or Ziritaxestat, is a potent and selective inhibitor of autotaxin.[3] It was developed to target the enzymatic activity of ATX, thereby reducing the production of pro-fibrotic and pro-inflammatory LPA.[4] While its clinical development for idiopathic pulmonary fibrosis (IPF) was discontinued, GLPG1690 remains a valuable tool for basic research aimed at understanding the roles of the ATX-LPA axis in various disease models.[3]
Quantitative Data
The following tables summarize the key quantitative parameters of GLPG1690/Ziritaxestat from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ | Human Recombinant ATX | 131 nM | [5] |
| Mouse Recombinant ATX | 224 nM | [5] | |
| Human Plasma (LPA production) | 242 nM | [5] | |
| Ki | Human ATX | 15 nM |
Table 2: Preclinical Pharmacokinetics in Mice
| Parameter | Dose | Value | Reference(s) |
| Dosing Regimen | 10 and 30 mg/kg, twice daily | Efficacious in bleomycin-induced fibrosis model | |
| Effect on Plasma LPA | 3 mg/kg | Sustainable decrease in LPA levels |
Table 3: Human Pharmacokinetics (Phase 1, Healthy Volunteers)
| Parameter | Single Dose Range | Value | Reference(s) |
| t_max_ (median) | 20-1500 mg | ~2 hours | [6] |
| t_½_ (mean) | 20-1500 mg | ~5 hours | [6] |
| C_max_ (mean) | 20-1500 mg | 0.09-19.01 µg/mL | [6] |
| AUC_0-inf_ (mean) | 20-1500 mg | 0.501-168 µg·h/mL | [6] |
| PD Response | ~0.6 µg/mL | Plateaued at ~80% reduction in LPA C18:2 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the ATX-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors are provided below.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A representative experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Autotaxin Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available autotaxin inhibitor screening kits.
Materials:
-
Human recombinant Autotaxin (ATX)
-
This compound (GLPG1690)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl₂)
-
ATX Substrate (e.g., bis-(p-nitrophenyl) phosphate - BNPP)
-
96-well plate
-
Plate reader capable of measuring absorbance at 405-415 nm
-
Positive control inhibitor (e.g., HA-155)
-
Vehicle (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in the vehicle.
-
Dilute the ATX enzyme in cold Assay Buffer to the desired concentration.
-
Reconstitute the ATX substrate in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of vehicle.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the this compound dilution series.
-
Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the positive control inhibitor.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of vehicle.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the reconstituted ATX substrate to all wells.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength between 405-415 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol outlines a common in vivo model to assess the anti-fibrotic efficacy of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound (GLPG1690), formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Equipment for intratracheal or intranasal administration
Procedure:
-
Induction of Fibrosis (Day 0):
-
Anesthetize the mice.
-
Administer a single dose of bleomycin (e.g., 1.5-3.0 U/kg) via intratracheal or intranasal instillation in a small volume of sterile saline (e.g., 50 µL).
-
Control animals receive sterile saline only.
-
-
Treatment Regimen (e.g., Days 7-21):
-
Begin treatment after the initial inflammatory phase has subsided and the fibrotic phase is established.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle control via oral gavage twice daily.
-
-
Euthanasia and Sample Collection (Day 21):
-
Euthanize mice by an approved method.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving ice-cold saline to collect BAL fluid (BALF).
-
Perfuse the lungs with saline and harvest the lung tissue.
-
-
Endpoint Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Quantification: Homogenize a portion of the lung tissue and determine the total collagen content using a hydroxyproline assay.
-
Gene Expression: Extract RNA from lung tissue and perform RT-qPCR to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).
-
LPA Analysis: Analyze LPA levels in BALF and plasma using LC-MS/MS (see protocol 5.3).
-
LC-MS/MS Quantification of Ziritaxestat and LPA C18:2
This protocol provides a general framework for the bioanalysis of Ziritaxestat and a key LPA species in plasma.
Materials:
-
Plasma samples
-
Internal standards (e.g., deuterated Ziritaxestat and a non-endogenous LPA species)
-
Acetonitrile for protein precipitation
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add the internal standards.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode for Ziritaxestat and negative mode for LPA.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize and monitor specific precursor-to-product ion transitions for Ziritaxestat, LPA C18:2, and their respective internal standards. For example, a transition for Ziritaxestat could be m/z 589.3 > 262.2.[7]
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of Ziritaxestat and LPA C18:2 into a blank matrix (e.g., control plasma).
-
Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Applications in Basic Research
This compound (GLPG1690/Ziritaxestat) is a valuable research tool for investigating the role of the ATX-LPA axis in a variety of biological processes and disease models, including:
-
Fibrotic Diseases: Elucidating the mechanisms of fibrosis in organs such as the lung, liver, kidney, and skin.
-
Oncology: Studying the contribution of ATX-LPA signaling to tumor growth, metastasis, and the tumor microenvironment.
-
Inflammation and Immunology: Investigating the role of LPA in inflammatory cell recruitment and activation in models of arthritis, inflammatory bowel disease, and other inflammatory conditions.
-
Neuroscience: Exploring the involvement of the ATX-LPA axis in neuropathic pain, neuroinflammation, and neurodegenerative diseases.
Conclusion
This compound (GLPG1690/Ziritaxestat) is a well-characterized, potent, and selective inhibitor of autotaxin. Despite the cessation of its clinical development, it remains an indispensable tool for the basic research community. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to facilitate its effective use in preclinical research settings to further unravel the complexities of the ATX-LPA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel LC-MS/MS method for the determination of ziritaxestat in rat plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATX Inhibitor 22 in Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is a key regulator of numerous cellular processes, including proliferation, survival, and notably, cell migration.[2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, which then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface.[2] Activation of these receptors triggers downstream signaling cascades that lead to cytoskeletal reorganization and enhanced cell motility.[3]
Given its role in promoting cell migration, the ATX-LPA axis is implicated in various physiological processes like wound healing and embryonic development, as well as pathological conditions such as chronic inflammation, fibrosis, and cancer metastasis.[1] Elevated ATX levels are often correlated with increased aggressiveness and invasiveness in various cancers.[4] Consequently, inhibitors of ATX are valuable tools for studying the mechanisms of cell migration and hold significant potential as therapeutic agents to block cancer progression and metastasis.[4]
This document provides detailed application notes and experimental protocols for the use of ATX Inhibitor 22, also known as BMP-22, in cell migration studies.
The ATX-LPA Signaling Pathway in Cell Migration
ATX is the primary producer of extracellular LPA. The binding of LPA to its receptors (LPARs) initiates signaling through various G proteins (Gαi/o, Gαq/11, Gα12/13), activating downstream effector pathways. Key pathways involved in cell migration include the Rho/ROCK pathway, which regulates stress fiber formation and focal adhesion dynamics; the PI3K/AKT pathway, which promotes cell survival and motility; and the RAS/ERK pathway, which is involved in cell proliferation and migration. Inhibition of ATX blocks the production of LPA, thereby attenuating these downstream signals and reducing cell migration.
References
- 1. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Inhibitor 22 in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling phospholipid.[1][2] The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cancer progression.[3][4][5] Elevated ATX levels and aberrant LPA receptor signaling are associated with increased tumor growth, angiogenesis, metastasis, and resistance to therapy in various cancer types.[3][4] Consequently, targeting ATX presents a promising therapeutic strategy for cancer treatment.
ATX Inhibitor 22, also known as BMP-22, is a potent inhibitor of autotaxin.[1][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cancer cell invasion assays, a crucial tool for evaluating the anti-metastatic potential of therapeutic compounds.
Mechanism of Action
This compound exerts its anti-invasive effects by directly inhibiting the enzymatic activity of autotaxin. By blocking the conversion of lysophosphatidylcholine (LPC) to LPA, the inhibitor reduces the bioavailability of LPA, thereby attenuating the downstream signaling cascades that promote cancer cell invasion and migration.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound (BMP-22) from published studies.
| Parameter | Value | Cell Line/Model System | Reference |
| ATX Inhibition (IC₅₀) | 170 nM | In vitro enzyme assay | [1] |
| 0.2 ± 0.1 µM | In vitro enzyme assay | [4] |
| Efficacy Metric | Result | Cancer Model | Reference |
| Reduction of Micrometastatic Colonies | 93% reduction in bone marrow | MDA-MB-231 breast cancer (mouse) | |
| Attenuation of Established Metastases | 43% reduction in osteolytic lesions | MDA-MB-231 breast cancer (mouse) | |
| Inhibition of Lung Metastasis | Significant decrease in foci number | B16/F10 melanoma (mouse) | [3] |
| Mammosphere Viability | Dose-dependent reduction | 4T1 murine breast carcinoma | [3] |
| Sensitization to Chemotherapy | Reduced Paclitaxel IC₅₀ by 10-fold | 4T1 murine breast carcinoma |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix in the presence of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
This compound (BMP-22)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
Calcein AM or Crystal Violet staining solution
-
Cotton swabs
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:5).
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution.
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay by replacing the complete medium with serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 500-700 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
To the serum-free cell suspension, add this compound at various concentrations (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Add 200 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber of the Matrigel-coated Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours (incubation time needs to be optimized for the specific cell line).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
For Crystal Violet Staining:
-
Fix the invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
-
For Calcein AM Staining (Fluorometric Quantification):
-
Prepare a Calcein AM solution in PBS.
-
Add the Calcein AM solution to the lower chamber and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ for invasion inhibition.
Mandatory Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Transwell cancer cell invasion assay.
Caption: Logical relationship of this compound's action on cell invasion.
References
- 1. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMP-22 - Immunomart [immunomart.com]
- 3. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Inhibitor 22 Enzymatic Activity Assay
These application notes provide a detailed protocol for determining the enzymatic activity of Autotaxin (ATX) and assessing the inhibitory potential of ATX inhibitor 22. The described methodologies are intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Autotaxin (ATX)
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[2][3] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer, making ATX a significant therapeutic target.[2][4][5]
ATX Signaling Pathway
ATX catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPAR1-6, on the cell surface.[2] This binding initiates downstream signaling cascades that regulate a wide range of cellular responses.[6] Inhibition of ATX activity leads to a decrease in LPA production, thereby attenuating the activation of LPA receptors and their downstream effects.[6]
Caption: The Autotaxin (ATX) signaling pathway.
Principle of the Enzymatic Activity Assay
The enzymatic activity of ATX and the potency of its inhibitors can be determined using various methods, including colorimetric, fluorometric, and enzyme-coupled assays. A commonly used method is the choline oxidase-coupled assay, which measures the production of choline, a byproduct of LPC hydrolysis by ATX.[7][8] In this assay, the released choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, leading to a detectable signal that is proportional to the ATX activity.[9]
Data Presentation: this compound
The following table summarizes the quantitative data for the inhibitory activity of this compound, a competitive inhibitor of Autotaxin.[7]
| Parameter | Value | Substrate | Reference |
| Ki | 24 ± 4 nM | 18:1 LPC | [7] |
| IC₅₀ | 24 ± 4 nM | 14:0 LPC | [7] |
| IC₅₀ | 23 ± 3 nM | 16:0 LPC | [7] |
| IC₅₀ | 25 ± 5 nM | 18:1 LPC | [7] |
Experimental Protocol: Choline Oxidase-Coupled Enzymatic Activity Assay
This protocol is adapted from established methods for determining ATX activity and inhibition.[7][8][9]
Materials and Reagents:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or another suitable HRP substrate)
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence measurement (Ex/Em = 540/590 nm for Amplex® Red)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Experimental Workflow Diagram:
Caption: Experimental workflow for the ATX enzymatic activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Dilute recombinant ATX to the desired concentration (e.g., 20 nM) in Assay Buffer.[7]
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the LPC substrate solution (e.g., 150 µM) in Assay Buffer.[7]
-
Prepare a fresh detection mix containing choline oxidase, HRP, and Amplex® Red in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
Test wells: 50 µL of diluted ATX and 50 µL of the various concentrations of this compound.
-
Positive control (100% activity): 50 µL of diluted ATX and 50 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (background): 50 µL of Assay Buffer and 50 µL of Assay Buffer with DMSO.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to all wells.
-
Immediately add 50 µL of the detection mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
For determination of the inhibition constant (Ki) for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.[7]
-
Alternative Assay Formats
While the choline oxidase-coupled assay is robust, other methods are also available for screening ATX inhibitors:
-
Colorimetric Assay: Utilizes a chromogenic substrate like bis-(p-nitrophenyl) phosphate (bis-pNPP). Cleavage by ATX releases p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405-415 nm.[4][10]
-
Fluorogenic Substrate Assay: Employs a synthetic LPC analog, such as FS-3, which is conjugated with both a fluorophore and a quencher. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence.[11][12]
The choice of assay depends on the specific experimental needs, available equipment, and desired throughput.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 3. wjgnet.com [wjgnet.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 12. Echelon Biosciences Research Labs Autotaxin Inhibitor Screening Kit, Quantity: | Fisher Scientific [fishersci.com]
Recommended cell lines for "ATX inhibitor 22" experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][3] Elevated ATX expression and LPA levels are associated with the progression and metastasis of various cancers, making ATX a compelling target for therapeutic intervention.[4][5]
"ATX inhibitor 22" is a potent, 4-substituted benzyl phosphonic acid-based inhibitor of autotaxin.[3] Preclinical studies have demonstrated its efficacy in inhibiting cancer cell invasion and metastasis, highlighting its potential as a valuable tool for cancer research and drug development.[3] These application notes provide recommendations for suitable cell lines and detailed protocols for experiments utilizing "this compound".
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful evaluation of "this compound". Based on preclinical data, the following cell lines are recommended for studying the inhibitor's efficacy:
| Cell Line | Cancer Type | Key Characteristics & Recommended Assays | Reference |
| MM1 | Rat Hepatoma | High invasive potential. Ideal for in vitro invasion assays (e.g., Transwell assay) to assess the anti-invasive properties of "this compound". | [3] |
| B16-F10 | Murine Melanoma | Highly metastatic cell line. Suitable for in vivo studies to evaluate the anti-metastatic effects of the inhibitor. Can also be used for in vitro migration and invasion assays. | [3][6] |
| MDA-MB-231 | Human Breast Cancer | Triple-negative breast cancer cell line known for its migratory and invasive capabilities. Useful for investigating the inhibitor's effect on breast cancer cell motility. | [7] |
| A2780 / SKOV3 | Human Ovarian Cancer | Ovarian cancer cell lines that can be used to study the inhibitor's impact on viability and chemoresistance, particularly in combination with other anticancer drugs. | [8] |
| Huh7 | Human Hepatocellular Carcinoma | Can be used to assess the inhibitor's effect on liver cancer cell viability and migration. | [1] |
| U87-MG / GL261 | Human / Murine Glioblastoma | High-grade glioma cell lines suitable for investigating the inhibitor's potential to radiosensitize tumor cells and inhibit invasion. | [4][9] |
| 4T1 | Murine Breast Cancer | A highly metastatic and invasive breast cancer cell line, useful for both in vitro and in vivo studies to assess the inhibitor's impact on tumor growth and metastasis. | [10] |
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways that promote cancer progression. "this compound" blocks the conversion of LPC to LPA, thereby inhibiting these pro-tumorigenic signals.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of "this compound".
Experimental Workflow for Evaluating "this compound"
This diagram outlines a typical workflow for characterizing the in vitro effects of "this compound" on a selected cancer cell line.
Caption: A typical experimental workflow for the in vitro evaluation of "this compound".
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is adapted from a study on the ATX inhibitor PF-8380 and can be used to assess the effect of "this compound" on the viability of cancer cell lines.[1]
Materials:
-
Recommended cancer cell line (e.g., Huh7)
-
Complete cell culture medium
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of "this compound" in complete medium. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is based on a method used to evaluate the effect of the ATX inhibitor PF-8380 on glioblastoma cell migration.[4]
Materials:
-
Recommended cancer cell line (e.g., U87-MG)
-
Complete cell culture medium
-
Serum-free medium
-
"this compound"
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a defined cell-free gap.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Add serum-free medium containing different concentrations of "this compound" or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the wound area or the distance of cell migration into the wound at each time point using image analysis software.
-
Quantify the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This protocol is a standard method for assessing cell invasion and is suitable for evaluating the anti-invasive effects of "this compound".[11]
Materials:
-
Recommended cancer cell line (e.g., MM1)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
24-well companion plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
"this compound"
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
In the bottom chamber of the 24-well plate, add complete medium (containing serum as a chemoattractant).
-
Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of "this compound" or a vehicle control.
-
Incubate the plate for 12-48 hours (the optimal time will depend on the cell line's invasive capacity) at 37°C and 5% CO2.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Quantify the results as the average number of invaded cells per field.
Western Blotting for ATX Signaling Pathway Proteins
This is a general protocol for analyzing changes in protein expression or phosphorylation in the ATX signaling pathway following treatment with "this compound".[12][13]
Materials:
-
Recommended cancer cell line
-
"this compound"
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, RhoA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with "this compound" for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels or phosphorylation status.
Conclusion
"this compound" is a promising tool for investigating the role of the ATX-LPA signaling axis in cancer. The recommended cell lines and detailed protocols provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this inhibitor. Careful experimental design and data interpretation will be crucial for advancing our understanding of ATX inhibition as a cancer therapy strategy.
References
- 1. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BBT-877, a Novel Autotaxin Inhibitor, Abrogates Drug Resistance in Epithelial Ovarian Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for ATX Inhibitor 22: A Tool for Studying LPA-Independent Functions of Autotaxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Consequently, it has emerged as a significant target for therapeutic intervention in diseases such as cancer, fibrosis, and autoimmune disorders.
While many of the biological effects of ATX are mediated through the generation of LPA and subsequent activation of its G protein-coupled receptors (LPARs), emerging evidence highlights important LPA-independent functions of ATX. These non-catalytic roles include interactions with cell surface receptors like integrins and functioning as an LPA chaperone, thereby modulating cellular signaling in a manner distinct from its enzymatic activity.
To dissect these LPA-independent functions, specific pharmacological tools are required. ATX inhibitor 22, a novel, water-soluble, non-lipid small molecule inhibitor, offers a unique advantage for such studies. With a potent inhibitory effect on ATX's enzymatic activity and a lack of activity at the LPA receptor 1 (LPAR1), this compound allows researchers to investigate the non-catalytic roles of ATX without the confounding effects of LPAR activation.
This document provides detailed application notes and experimental protocols for utilizing this compound to explore the LPA-independent functions of autotaxin.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Autotaxin (ATX/ENPP2) | [1] |
| IC50 (ATX) | 218 nM | [1] |
| LPAR1 Inhibitory Activity | None | [1] |
| Solubility | > 100 µg/mL (in aqueous solution) | [1] |
| Chemical Class | Non-lipid, small molecule | [1] |
| Selectivity | Specificity against other ENPP family members and a broader range of LPARs has not been extensively reported in publicly available literature. | |
| Pharmacokinetics | Detailed pharmacokinetic properties have not been extensively reported in publicly available literature. |
Signaling Pathways and Experimental Workflows
LPA-Independent Signaling of Autotaxin
Autotaxin can influence cellular behavior through mechanisms that do not require its catalytic activity. Two prominent LPA-independent functions are its interaction with integrins and its role as an LPA chaperone.
References
Application Notes and Protocols for In Vivo Administration of ATX Inhibitor 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway has been linked to several diseases, including cancer, fibrosis, and inflammation. ATX inhibitor 22 is a potent and selective inhibitor of autotaxin, belonging to the class of 4-substituted benzyl phosphonic acid inhibitors. By blocking the production of LPA, this compound serves as a valuable tool for investigating the roles of the ATX-LPA axis in vivo and as a potential therapeutic agent.[1]
These application notes provide a detailed protocol for the in vivo administration of this compound, along with its mechanism of action, pharmacokinetic profile, and available safety information.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline. This compound binds to the active site of ATX, preventing the substrate (LPC) from binding and thus halting the production of LPA. This leads to a reduction in circulating and localized LPA levels, thereby attenuating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPAR1-6).
Signaling Pathway
The ATX-LPA signaling pathway is a critical regulator of various cellular functions. The inhibition of ATX by this compound disrupts this pathway at its origin.
Caption: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is crucial for designing in vivo experiments. The following data was obtained from studies in mice.[1]
| Parameter | Value |
| Administration Route | Intravenous (for PK profiling) |
| Volume of Distribution (Vd) | 3.9 L/kg |
| Clearance | 8.6 ± 0.5 mL/min/kg |
| Terminal Half-life (t½) | 10 ± 5.4 hours |
These parameters indicate that this compound has a relatively wide distribution in the body and a moderate clearance rate, with a half-life that allows for once-daily dosing in mice to maintain a sustained reduction in plasma LPA levels.[1]
In Vivo Administration Protocol
This protocol is based on a study investigating the anti-metastatic effects of this compound in a murine melanoma model.[1] Researchers should adapt this protocol to their specific experimental needs, including the animal model, disease state, and research question.
Experimental Workflow
Caption: General experimental workflow for in vivo administration of this compound.
Materials
-
This compound
-
Vehicle: Phosphate-buffered saline (PBS) with 1% Dimethyl sulfoxide (DMSO)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Experimental animals (e.g., C57BL/6 mice)
-
Appropriate animal handling and restraint devices
Protocol
-
Preparation of Dosing Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On each day of dosing, dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be 1%.
-
For a 0.5 mg/kg dose in a 20 g mouse, the injection volume is typically 100-200 µL. Calculate the required concentration based on the average weight of the animals and the desired injection volume.
-
Prepare the vehicle control solution (1% DMSO in PBS) in the same manner.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Gently restrain the animal.
-
Administer the prepared dosing solution or vehicle control via intraperitoneal (i.p.) injection.
-
In the referenced study, the initial dose was administered 30 minutes after the injection of B16-F10 melanoma cells.[1]
-
-
Dosing Regimen:
-
Administer this compound or vehicle once daily for the duration of the study (e.g., 10 consecutive days).[1]
-
The timing of daily administration should be consistent.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of toxicity or adverse effects, including changes in weight, behavior, and overall health.
-
Collect tissues or blood samples for downstream analysis (e.g., measurement of tumor burden, histological analysis, biomarker assessment).
-
Toxicology and Safety
There is limited publicly available toxicology data specifically for this compound. In the primary study describing its in vivo use, no overt signs of toxicity were reported in the mice treated with 0.5 mg/kg daily for 10 days.[1] However, researchers should always perform their own safety assessments and closely monitor animals during any in vivo experiment. It is recommended to conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.
Conclusion
This compound is a valuable research tool for studying the in vivo functions of the ATX-LPA signaling pathway. The provided protocol offers a starting point for in vivo administration in a murine model. Careful planning of the experimental design, including appropriate controls and diligent monitoring of animal welfare, is essential for obtaining robust and reproducible results. As with any experimental compound, further investigation into its safety and toxicology profile is warranted.
References
Troubleshooting & Optimization
"ATX inhibitor 22" solubility and preparation issues
Welcome to the technical support center for ATX Inhibitor 22. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, preparation, and potential experimental issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of Autotaxin (ATX), a key enzyme that produces lysophosphatidic acid (LPA).[1][2] It exhibits an IC50 of 218 nM for autotaxin.[1][2] Notably, it does not show inhibitory activity against the LPA receptor 1 (LPAR1).[1][2] Its primary mechanism of action is the inhibition of ATX's enzymatic activity, thereby reducing the production of LPA.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C19H17Cl3F2N2O4S | [1][2] |
| Molecular Weight | 513.77 g/mol | [1][2] |
| IC50 (Autotaxin) | 218 nM | [1][2] |
| Solubility in DMSO | 10 mM | [2] |
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Troubleshooting Guides
Solubility and Preparation Issues
Problem 1: I am having trouble dissolving this compound.
-
-
Recommended Procedure:
-
Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).
-
To create a working solution, perform serial dilutions of the DMSO stock in your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
It is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing or mixing to prevent precipitation.
-
-
Problem 2: The inhibitor precipitates when I add it to my cell culture medium.
-
Solution: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic small molecules.
-
Troubleshooting Steps:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your final working solution does not exceed this range. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Perform serial dilutions in DMSO first: Before diluting into your aqueous buffer, make intermediate dilutions of your stock solution in DMSO. This can sometimes help with the transition into the aqueous environment.
-
Increase the volume of the aqueous solution: Adding a small volume of concentrated DMSO stock to a larger volume of aqueous buffer can facilitate better mixing and reduce the chances of precipitation.
-
Gentle warming and sonication: If precipitation occurs, gentle warming (not exceeding 37°C) and brief sonication of the working solution may help redissolve the compound. However, the stability of this compound under these conditions has not been formally reported, so this should be approached with caution.
-
-
Experimental Protocols
In Vitro Autotaxin (ATX) Inhibition Assay
This protocol is a general guideline for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC) as the substrate
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
DMSO (anhydrous)
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to achieve a range of desired concentrations for the assay.
-
-
Assay Setup:
-
Add 2 µL of each this compound dilution (or DMSO for control) to the wells of the 96-well plate.
-
Add 48 µL of pre-warmed Assay Buffer containing recombinant human ATX to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a substrate master mix containing LPC, Amplex™ Red, HRP, and choline oxidase in Assay Buffer.
-
Add 50 µL of the substrate master mix to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a microplate reader at 37°C.
-
Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Experimental Workflow for ATX Inhibition Assay
Caption: A step-by-step workflow for determining the in vitro inhibitory activity of this compound.
References
"ATX inhibitor 22" stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ATX inhibitor 22. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Stability and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C. For short-term storage, room temperature is acceptable in some regions, but it is best to consult the Certificate of Analysis provided by the supplier for specific recommendations.[1] To prevent degradation from moisture, store the compound in a tightly sealed container with a desiccant.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For short-term use, stock solutions can be stored at -20°C. The stability of the inhibitor in aqueous solutions for extended periods has not been extensively documented, so it is advisable to prepare fresh aqueous dilutions from the DMSO stock for each experiment.
Q3: Is this compound stable in aqueous solutions and common buffers?
A3: this compound belongs to the sulfonamide class of compounds. Generally, sulfonamides are hydrolytically stable in aqueous solutions at neutral pH. However, the specific stability of this compound in various buffers and at different pH values has not been publicly documented. It is recommended to prepare fresh working solutions in your experimental buffer from a DMSO stock solution immediately before use. To ensure the integrity of your results, it is best to avoid prolonged storage of the inhibitor in aqueous buffers.
Quantitative Stability Data Summary
| Condition | Recommended Storage | Notes |
| Solid Compound (Long-term) | -20°C | Store in a desiccated environment. |
| Solid Compound (Short-term) | Room Temperature | Refer to supplier's Certificate of Analysis.[1] |
| DMSO Stock Solution (Long-term) | -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution (Short-term) | -20°C | |
| Aqueous Working Solution | Prepare Fresh | Avoid storage in aqueous buffers. |
Experimental Protocols
Detailed Methodology for an In Vitro Autotaxin (ATX) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of this compound on autotaxin.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC) as the substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare this compound dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Prepare the reaction mixture:
-
In each well of the 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add recombinant human ATX to each well to a final concentration that yields a robust signal within the linear range of the assay.
-
Incubate the inhibitor and enzyme together at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
-
Initiate the enzymatic reaction:
-
Prepare a substrate/detection mix containing LPC, choline oxidase, HRP, and Amplex Red in assay buffer.
-
Add the substrate/detection mix to each well to initiate the reaction.
-
-
Measure fluorescence:
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C. Take readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for ATX Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide & FAQs
Q4: My IC50 value for this compound is higher than the reported 218 nM. What could be the issue?
A4: Several factors could contribute to a discrepancy in the IC50 value:
-
Inhibitor Integrity: Ensure that the solid compound and DMSO stock solutions have been stored correctly to prevent degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Enzyme Activity: Verify the activity of your recombinant ATX. Enzyme activity can decrease over time with improper storage.
-
Assay Conditions: The IC50 value can be influenced by assay conditions such as substrate concentration, enzyme concentration, and incubation times. Ensure these are consistent with established protocols.
-
DMSO Concentration: High concentrations of DMSO can affect enzyme activity. Keep the final DMSO concentration low and consistent across all wells.
-
Solubility Issues: At higher concentrations, the inhibitor may precipitate out of the aqueous assay buffer. Visually inspect your assay plate for any signs of precipitation.
Q5: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A5: To improve solubility:
-
Lower the Final Concentration: If possible, work with a lower final concentration of the inhibitor in your assay.
-
Increase DMSO Concentration: A slight increase in the final DMSO concentration (e.g., up to 1%) may help, but be sure to include a vehicle control with the same DMSO concentration to account for any effects on enzyme activity.
-
Use a Surfactant: Including a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can sometimes improve the solubility of small molecules. However, this should be validated to ensure it does not interfere with the assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for unexpectedly high IC50 values.
Signaling Pathway
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3][4][5] LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6).[2][3][4] This binding activates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which regulate a wide range of cellular processes such as cell proliferation, migration, survival, and differentiation.[2][4] this compound blocks the production of LPA, thereby inhibiting these downstream signaling events.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
References
Potential off-target effects of "ATX inhibitor 22"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "ATX inhibitor 22". The information is tailored for scientists and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular environment.[2] LPA is a signaling lipid that binds to a series of G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA signaling axis has been implicated in several diseases, including cancer, fibrosis, and inflammation.[1][2] this compound exerts its effect by binding to ATX and inhibiting its enzymatic activity, thereby reducing the production of LPA.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 218 nM for the inhibition of autotaxin.[1]
Q3: Does this compound also inhibit the LPA receptors (LPARs)?
No, it has been reported that this compound has lost its inhibitory activity for LPAR1.[1] This is a critical point for experimental design and data interpretation. Researchers should not assume that this inhibitor will block signaling downstream of LPA if exogenous LPA is present or if there are alternative pathways for LPA production.
Q4: Are there any known off-target effects for ATX inhibitors in general?
Yes, as a class of molecules, ATX inhibitors have the potential for off-target effects. Some general considerations include:
-
Interaction with other zinc-dependent enzymes: The active site of ATX contains two zinc ions.[3] Inhibitors that chelate these zinc ions may have the potential to interact with other metalloenzymes, which could lead to off-target effects.[1]
-
hERG channel inhibition: Some small molecule inhibitors have been reported to have activity against the hERG potassium channel, which can lead to cardiotoxicity. This is a common off-target liability for many small molecules and should be assessed during drug development.
-
Kinase inhibition: While not a primary concern for all ATX inhibitors, cross-reactivity with protein kinases is a possibility for any small molecule inhibitor and should be considered, especially if unexpected cellular phenotypes are observed.
Q5: There are multiple references to a "compound 22" in the literature related to autotaxin. Do they all refer to the same molecule?
This is an important point of caution. The scientific literature may contain references to different molecules all designated as "compound 22" within their respective studies. For example, one study describes a compound "22" as an enantiomer with much reduced potency compared to its counterpart, compound "23", and with abrogated hERG activity. It is crucial to verify the precise chemical structure and source of the "this compound" you are using to ensure it corresponds to the intended molecule.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter when using this compound in your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of LPA production in cells. | 1. Incorrect inhibitor concentration: The effective concentration in a cellular context may be higher than the biochemical IC50 due to cell permeability and other factors. 2. Alternative LPA production pathways: Cells may produce LPA through ATX-independent mechanisms.[4] 3. Inhibitor instability: The inhibitor may be unstable in your cell culture medium. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. 2. Investigate the expression of other LPA-producing enzymes in your cell model. 3. Assess the stability of the inhibitor in your experimental medium over the time course of your experiment. |
| Unexpected cellular phenotype (e.g., cytotoxicity, changes in cell morphology). | 1. Off-target effects: The inhibitor may be interacting with other cellular targets. 2. High inhibitor concentration: The concentration used may be too high, leading to non-specific effects. | 1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the inhibitor is binding to ATX in your cells. 2. Conduct a kinase panel screen or other off-target profiling to identify potential off-target interactions. 3. Lower the inhibitor concentration and re-evaluate the phenotype. |
| Inconsistent results between experiments. | 1. Variability in inhibitor stock solution: The inhibitor may not be fully dissolved or may have degraded over time. 2. Cell passage number: The phenotype of your cells may change with increasing passage number. | 1. Prepare fresh inhibitor stock solutions from a reliable source and ensure complete dissolution. 2. Use cells within a defined passage number range for all experiments. |
| Inhibitor does not block downstream signaling in the presence of exogenous LPA. | Inhibitor acts upstream of LPA: this compound inhibits the production of LPA. It does not block the action of LPA at its receptors. | This is expected behavior. To study the effects of LPA receptor signaling, use an LPAR antagonist in conjunction with or instead of an ATX inhibitor. |
Data Summary
Table 1: In Vitro Potency of this compound
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Autotaxin (ATX) | Biochemical Assay | 218 | [1] |
| This compound | LPAR1 | Not specified | No inhibitory activity | [1] |
Experimental Protocols
1. General Protocol for Assessing ATX Inhibition in a Cellular Context
This protocol provides a general workflow to determine the effectiveness of this compound in reducing extracellular LPA levels in a cell-based assay.
-
Cell Culture: Plate your cells of interest in a suitable format (e.g., 6-well plate) and allow them to adhere and reach the desired confluency.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the medium on your cells with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time to allow for the inhibition of ATX and the turnover of existing LPA. The optimal incubation time should be determined empirically for your specific cell line.
-
Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium).
-
LPA Quantification: Quantify the concentration of LPA in the conditioned medium using a commercially available LPA ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the LPA concentration as a function of the inhibitor concentration and calculate the EC50 value.
2. Protocol for Investigating Potential Off-Target Effects using a Kinase Panel Screen
To assess the selectivity of this compound, a commercially available kinase panel screen is recommended.
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1-10 µM) to a contract research organization (CRO) that offers kinase profiling services.
-
Screening: The CRO will screen the inhibitor against a panel of recombinant kinases (e.g., a panel of 100-400 kinases). The activity of each kinase is measured in the presence of the inhibitor and a vehicle control.
-
Data Analysis: The results are typically provided as the percent inhibition of each kinase at the tested concentration. A lower percentage of inhibition indicates higher selectivity for ATX. Significant inhibition of any kinase would warrant further investigation.
Visualizations
Diagram 1: The ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Cellular Phenotypes
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Improving the Metabolic Stability of Novel ATX Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the metabolic stability of novel autotaxin (ATX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel ATX inhibitor shows high intrinsic clearance in human liver microsomes. What are the common metabolic liabilities for ATX inhibitor scaffolds?
A1: High clearance is a common hurdle. Based on existing literature, several structural motifs frequently found in ATX inhibitors are susceptible to metabolism:
-
Piperazine and Piperidine Moieties: Unsubstituted or N-alkylated piperazine and piperidine rings are often sites of oxidation. Metabolism can occur on the ring itself or on the N-alkyl substituents. Replacing a piperazine ring with a more stable bioisostere, such as a piperidine, has been shown to improve metabolic stability in some chemical series.[1][2][3]
-
Electron-Rich Aromatic Rings: Aromatic or heteroaromatic rings, especially those with electron-donating groups, are prone to oxidation by Cytochrome P450 (CYP) enzymes.[4] Consider replacing electron-rich rings (like phenyl) with more electron-deficient systems (like pyridyl) to increase robustness towards oxidation.[4][5]
-
Benzylic Positions: Methyl or methylene groups attached to an aromatic ring (benzylic positions) are classic "soft spots" for oxidative metabolism.
-
Linker Regions: The linker connecting the zinc-binding group to the hydrophobic pocket-binding moiety can be a site of metabolism. For instance, the well-known inhibitor PF-8380 exhibits low metabolic stability, partly attributed to its piperazine core.[6][7][8]
Q2: How can I identify the specific metabolic "soft spots" on my lead compound?
A2: A systematic approach is recommended:
-
Metabolite Identification Studies: Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry to identify the structures of the metabolites. This provides direct evidence of the sites of metabolic modification.
-
Computational Prediction: Use in silico models like MetaSite™ or Meteor Nexus to predict likely sites of metabolism.[4][9] These tools can help prioritize which positions to modify.
-
"Soft Spot" Blocking: Systematically block predicted or identified metabolic sites. A common strategy is to replace a hydrogen atom with a fluorine atom or a methyl group at the labile position, which can sterically hinder or prevent enzymatic attack.
Q3: My ATX inhibitor has a zinc-binding group (ZBG), such as a benzoxazolone or triazole. How does the ZBG affect metabolic stability?
A3: The ZBG is crucial for potency but can also influence physicochemical properties and stability. While the ZBG itself is often relatively stable, its replacement can significantly alter the molecule's properties. For example, in one series, replacing a benzoxazolone with a triazole motif not only served as an effective ZBG but also improved the compound's solubility, a key factor that can influence its presentation to metabolic enzymes.[10] The electronic nature of the ZBG can also influence the metabolism of adjacent parts of the molecule.
Q4: I am observing high variability in my microsomal stability assay results. What are the potential causes and solutions?
A4: High variability can undermine confidence in your data. Common causes include:
-
Microsome Batch Differences: Different lots of liver microsomes can have varying enzymatic activity.[11] For a given project, it is best practice to use a single, large batch of microsomes to ensure consistency across compound screening.
-
Compound Solubility: Poorly soluble compounds may precipitate in the assay buffer, leading to artificially low turnover rates. Ensure your compound is fully dissolved at the tested concentration and consider using a lower concentration or adding a small percentage of an organic co-solvent if solubility is an issue.
-
Nonspecific Binding: Lipophilic compounds, common among ATX inhibitors, can bind nonspecifically to the microsomal proteins, reducing the free concentration available for metabolism and leading to an underestimation of clearance.[12] It is crucial to measure or predict the fraction unbound in the microsomal incubation (f_u,mic) to calculate the unbound intrinsic clearance (CLint,u) for accurate compound ranking.
-
Pipetting and Timing Inconsistencies: Automated liquid handlers can improve precision for dispensing reagents and stopping reactions at precise time points.
Troubleshooting Guides
Problem 1: Consistently High In Vitro Clearance Across Multiple Analogs
| Possible Cause | Troubleshooting Step | Rationale |
| Core Scaffold Liability | The central scaffold common to all analogs may contain an inherent metabolic liability. | Perform a "scaffold-hopping" campaign. Replace the core scaffold with a bioisosteric alternative that maintains the necessary pharmacophoric elements but presents a different metabolic profile.[4][5][13] For example, replace a metabolically labile phenyl ring with a more stable pyridyl ring. |
| Shared Labile Functional Group | A specific functional group (e.g., an unsubstituted piperazine) is present in all analogs and is the primary site of metabolism. | Identify the group via metabolite ID. Systematically modify the group. For piperazine, options include N-methylation, introducing substituents on the ring to sterically block metabolism, or replacing it with a homopiperazine or piperidine.[2][3][9] |
| Incorrect Assay System | The primary metabolic pathway is not captured by liver microsomes (e.g., metabolism by aldehyde oxidase or non-P450 enzymes). | Test the compound's stability in liver S9 fractions (which contain both microsomal and cytosolic enzymes) or in primary hepatocytes to get a more complete picture of its metabolic fate.[14] |
Problem 2: Poor In Vitro - In Vivo Correlation (IVIVC)
| Possible Cause | Troubleshooting Step | Rationale |
| Extrahepatic Metabolism | The compound is significantly cleared by organs other than the liver (e.g., intestine, kidney, lung). | Conduct metabolic stability assays using microsomes or S9 fractions from extrahepatic tissues to determine if they are significant sites of metabolism.[14] |
| Low Permeability | The compound has low passive permeability, limiting its entry into hepatocytes. This can cause in vitro hepatocyte assays to underpredict in vivo clearance.[15] | Measure the compound's permeability using an assay like the Caco-2 assay. If permeability is low, clearance in liver microsomes may be more predictive of in vivo clearance than hepatocytes.[15] |
| Active Transport | The compound is a substrate for uptake or efflux transporters in the liver, which is not fully accounted for in microsomal assays. | Use in vitro systems with primary hepatocytes to investigate the role of transporters. Compare clearance in the presence and absence of known transporter inhibitors. |
| Formation of Active Metabolites | A metabolite is pharmacologically active, complicating the interpretation of PK/PD relationships. | Characterize the pharmacology of major metabolites to determine if they contribute to the observed in vivo effect. |
Data Presentation: Metabolic Stability of ATX Inhibitors
The following table summarizes publicly available metabolic stability and pharmacokinetic data for the well-known ATX inhibitor PF-8380 and its more optimized successor, BI-2545. This illustrates a successful strategy to improve metabolic stability.
| Compound | Structure | Human Liver Microsome (HLM) Stability | Rat In Vivo Clearance | Key Modification Strategy | Reference |
| PF-8380 | Contains a piperazine core and benzoxazolone ZBG | Low stability (70% of hepatic blood flow) | N/A | - | [8] |
| BI-2545 | Rigidified bicyclic core replacing piperazine | Stable | Low clearance | Removed basic piperazine nitrogen and rigidified the core to improve metabolic stability and remove hERG liability. | [8] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a typical procedure to determine the in vitro intrinsic clearance of a novel ATX inhibitor.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the ATX inhibitor in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: Thaw pooled human or rat liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.
2. Incubation Procedure:
-
Prepare two sets of incubation tubes/wells for each compound: one set with NRS (+NADPH) and one without (-NADPH) to control for non-enzymatic degradation.
-
Add phosphate buffer to each well.
-
Add the test compound from a diluted working stock to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding pre-warmed NRS solution to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).
3. Sample Analysis:
-
Seal the quench plate, vortex, and centrifuge to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: (k / [microsomal protein concentration]) * 1000.
Protocol 2: Rat Pharmacokinetic (PK) Study
This protocol provides a general workflow for assessing the in vivo pharmacokinetics of a novel ATX inhibitor in rats.
1. Animal Dosing and Sample Collection:
-
Animals: Use male Sprague-Dawley rats (n=3-5 per group).
-
Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) administration (e.g., solution in saline/DMSO/Tween 80).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
2. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
3. Bioanalytical Method:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the ATX inhibitor in rat plasma.
-
Use a protein precipitation or liquid-liquid extraction method to extract the drug from the plasma matrix.
-
Construct a calibration curve using blank plasma spiked with known concentrations of the compound.
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
IV Group: Clearance (CL), Volume of distribution (Vdss), Half-life (t½), Area under the curve (AUC).
-
PO Group: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.
-
-
Calculate oral bioavailability (%F) as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.
Caption: Experimental workflow for assessing and improving metabolic stability.
Caption: Troubleshooting logic tree for high in vitro microsomal clearance.
References
- 1. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing "ATX inhibitor 22" Aggregation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "ATX inhibitor 22." The information is designed to address potential issues related to its aggregation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my in vitro assays with this compound. Could this be related to its solubility?
A1: Yes, inconsistent results are a common sign of poor solubility and aggregation of small molecule inhibitors. "this compound," like many hydrophobic molecules, may be prone to limited aqueous solubility, leading to the formation of aggregates. These aggregates can interfere with assays, leading to variability and artifacts. It is crucial to ensure the inhibitor is fully solubilized for reliable and reproducible data.
Q2: What is compound aggregation and why is it a problem?
A2: Compound aggregation is a phenomenon where small molecules self-associate in solution to form larger, colloidal particles. These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results in high-throughput screening and other assays. For this compound, aggregation could lead to an overestimation of its inhibitory activity or off-target effects that are not related to its specific interaction with autotaxin.
Q3: How can I visually identify if my this compound solution has precipitated or aggregated?
A3: Visually, you might observe a cloudy or hazy appearance in your solution, or even visible particulate matter. However, not all aggregates are visible to the naked eye. More sensitive techniques are required for definitive characterization.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For hydrophobic compounds like this compound, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) is typically recommended for preparing a high-concentration stock solution. It is critical to minimize the final concentration of the organic solvent in your aqueous assay buffer to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally advisable.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with "this compound" in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in enzyme inhibition assays. | Aggregation of this compound at higher concentrations. | 1. Optimize Solubilization: Prepare fresh dilutions from a high-concentration DMSO stock. Ensure thorough mixing. 2. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to help prevent aggregation. 3. Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate in your specific buffer. |
| Cloudy or precipitated solution upon dilution into aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Lower Final Concentration: Reduce the final concentration of the inhibitor in your assay. 2. Use a Co-solvent: In some cases, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. Compatibility with your assay must be verified. 3. Sonication: Briefly sonicate the solution after dilution to help break up small aggregates. |
| High background signal or non-specific effects in cell-based assays. | Aggregates of this compound may be causing cellular stress or membrane disruption. | 1. Characterize Aggregation: Use Dynamic Light Scattering (DLS) to determine the size distribution of particles in your inhibitor solution. 2. Filter the Solution: For stock solutions, filtering through a 0.22 µm syringe filter can remove larger aggregates. 3. Control Experiments: Include a vehicle control (buffer with the same concentration of DMSO) and a control with an inactive, structurally similar compound if available. |
Quantitative Data Summary
While specific experimental data for "this compound" is not publicly available, the following table illustrates how to present such data once obtained.
| Parameter | Method | Buffer Conditions | Result |
| Kinetic Solubility | Nephelometry | PBS, pH 7.4, 2% DMSO | e.g., 15 µM |
| Aggregate Size | Dynamic Light Scattering (DLS) | PBS, pH 7.4, 1% DMSO | e.g., Z-average diameter of 250 nm at 50 µM |
| Critical Micelle Concentration (CMC) | Fluorescence Polarization | Water | e.g., Not Applicable / Does not form micelles |
Experimental Protocols
Kinetic Solubility Assay using Nephelometry
Objective: To determine the concentration at which "this compound" begins to precipitate from an aqueous solution under specific experimental conditions.[1][2]
Materials:
-
"this compound" stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
384-well microplate
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the "this compound" stock solution in DMSO.
-
In a 384-well plate, add a small, fixed volume (e.g., 1 µL) of each DMSO concentration to individual wells.
-
Rapidly add a fixed volume of the aqueous buffer (e.g., 49 µL) to each well to achieve the final desired inhibitor concentrations.
-
Mix the plate thoroughly for 1 minute.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Aggregate Sizing by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles formed by "this compound" in an aqueous solution.[3][4][5]
Materials:
-
"this compound" solution prepared in the desired aqueous buffer
-
DLS instrument
-
Low-volume cuvette
-
0.2 µm syringe filter
Procedure:
-
Prepare the "this compound" solution at the desired concentration in the final assay buffer.
-
Filter the buffer to be used for dilution through a 0.2 µm syringe filter to remove any dust or particulate matter.
-
Filter the inhibitor solution through a 0.2 µm syringe filter if large aggregates are suspected, though this may remove some of the aggregates of interest. Note this step in your records.
-
Transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the data to obtain the intensity, volume, and number distributions of particle sizes. The Z-average diameter provides a measure of the average particle size.
Determination of Critical Micelle Concentration (CMC) using Fluorescence Polarization
Objective: To determine if "this compound" forms micelles and, if so, at what concentration.[6] (Note: This is more common for surfactant-like molecules).
Materials:
-
"this compound"
-
Hydrophobic fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH)
-
Aqueous buffer
-
Fluorometer capable of measuring fluorescence polarization
Procedure:
-
Prepare a series of solutions with varying concentrations of "this compound" in the aqueous buffer.
-
To each solution, add a constant, low concentration of the hydrophobic fluorescent probe.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence polarization of each sample.
-
Plot fluorescence polarization as a function of the inhibitor concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence polarization is observed, indicating the incorporation of the probe into micelles.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Aggregation
Caption: A logical workflow for troubleshooting and addressing compound aggregation.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Dynamic light scattering (DLS) [bio-protocol.org]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Technical Support Center: ATX Inhibitor 22 Formulation for Animal Studies
Welcome to the technical support center for the formulation of ATX Inhibitor 22 for animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the administration of this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for this compound in rodent studies?
A1: For initial in vivo screening of poorly soluble compounds like this compound, a suspension in an aqueous vehicle is often a practical starting point. A commonly used and well-tolerated vehicle is 0.5% methylcellulose (MC) in water . Another frequently used alternative is a combination of a suspending agent and a surfactant, such as 2% Hydroxypropyl Cellulose (HPC) with 0.1% Tween 80 .[1][2]
Q2: My compound, "this compound," is not dissolving in the initial vehicle. What are my options?
A2: Poor solubility is a common challenge with many kinase inhibitors.[3][4][5] If your compound is not adequately soluble or fails to form a stable suspension, consider the following formulation strategies:
-
Co-solvents: Employing a mixture of water-miscible organic solvents can significantly enhance solubility.[3][6] Common co-solvents include polyethylene glycol 400 (PEG 400) and dimethyl sulfoxide (DMSO).[7] However, it is crucial to assess the tolerability of the chosen co-solvent in the specific animal model and administration route.
-
Surfactants: Surfactants like Tween 80 or Polysorbate 80 can improve wetting and prevent aggregation of drug particles, leading to a more stable suspension.[3][7]
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. Weakly basic drugs are more soluble at a lower pH, while weakly acidic drugs are more soluble at a higher pH.[3][8]
-
Cyclodextrins: Encapsulating the drug molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its aqueous solubility.[3][7]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can improve oral absorption.[5][9]
Q3: How do I choose the appropriate formulation strategy for my specific experiment?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the intended route of administration, and the experimental endpoint. The following decision tree can guide your selection process.
Figure 1: Decision tree for selecting a suitable formulation strategy for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution/suspension after preparation. | Poor solubility, improper pH, vehicle saturation. | 1. Particle Size Reduction: Micronization or nanonization can increase the surface area and improve the dissolution rate.[3][6]2. Optimize Vehicle Composition: Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant) incrementally, while monitoring for tolerability.[3]3. Verify pH: Ensure the pH of the final formulation is optimal for the compound's solubility.[8] |
| Inconsistent results between animals in the same dosing group. | Non-homogenous suspension, inaccurate dosing. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the suspension before each animal is dosed to ensure a uniform distribution of the compound.2. Use Appropriate Equipment: Utilize calibrated pipettes or syringes for accurate volume administration. |
| Adverse events observed in the vehicle control group (e.g., irritation, lethargy). | Vehicle intolerance at the administered concentration or volume. | 1. Reduce Vehicle Concentration: Lower the concentration of excipients like DMSO or surfactants to the lowest effective level.[7]2. Select an Alternative Vehicle: Refer to established lists of well-tolerated vehicles for the specific animal species and route of administration.[10][11]3. Consult Toxicity Data: Review literature for the No-Observed-Adverse-Effect Level (NOAEL) of the chosen excipients.[7] |
| Low or variable oral bioavailability. | Poor absorption due to low solubility, rapid metabolism. | 1. Enhance Solubility: Employ advanced formulation strategies such as lipid-based systems (e.g., SEDDS) or amorphous solid dispersions to improve dissolution in the gastrointestinal tract.[5][8][9]2. Consider Alternative Routes: If oral bioavailability remains a challenge, explore other administration routes like intraperitoneal (i.p.) or intravenous (i.v.) injection, which may require different formulation approaches. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose (MC) Suspension
-
Preparation of 0.5% MC Solution:
-
Heat half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to disperse it evenly.
-
Add the remaining volume of cold water and continue to stir until a clear, viscous solution is formed.
-
Store the solution at 2-8°C.
-
-
Suspension of this compound:
-
Weigh the required amount of this compound.
-
Add a small volume of the 0.5% MC solution to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or vortexing to achieve a uniform suspension.
-
Visually inspect for any clumps and ensure homogeneity before administration.
-
Protocol 2: Preparation of a Formulation with a Co-solvent and Surfactant
-
Vehicle Preparation:
-
Prepare a solution of 2% Hydroxypropyl Cellulose (HPC) in sterile water.
-
Add 0.1% Tween 80 to the HPC solution and mix thoroughly.
-
-
Drug Solubilization/Suspension:
-
Weigh the required amount of this compound.
-
If a co-solvent like PEG 400 is used, first attempt to dissolve the compound in the co-solvent.
-
Slowly add the aqueous vehicle (HPC/Tween 80) to the drug or drug/co-solvent mixture while vortexing.
-
Sonication may be used to aid in dispersion and achieve a uniform suspension.
-
Signaling Pathway and Experimental Workflow
The following diagram illustrates a general workflow for developing a suitable formulation for in vivo studies of a poorly soluble compound like this compound.
References
- 1. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gadconsulting.com [gadconsulting.com]
Validation & Comparative
A Head-to-Head Comparison of ATX Inhibitor 22 and GLPG1690 (Ziritaxestat) for Autotaxin Inhibition
For researchers and drug development professionals investigating therapeutic interventions targeting the autotaxin (ATX) pathway, a clear understanding of the efficacy of available inhibitors is paramount. This guide provides a detailed, data-driven comparison of two distinct ATX inhibitors: the novel, dual-binding site "ATX inhibitor 22" and the clinical-stage compound GLPG1690 (ziritaxestat).
Executive Summary
This compound and GLPG1690 are both potent inhibitors of autotaxin, the enzyme responsible for generating the pro-fibrotic signaling lipid, lysophosphatidic acid (LPA). While both compounds exhibit nanomolar efficacy, they represent different chemical classes and possess distinct binding mechanisms. GLPG1690, a well-characterized inhibitor, progressed to Phase 3 clinical trials for Idiopathic Pulmonary Fibrosis (IPF) before its development was discontinued due to an unfavorable risk-benefit profile in combination with standard of care treatments. This compound is a more recent discovery, emerging from a structure-based design campaign. It is a novel, type V inhibitor with a unique dual-binding mode, engaging both an allosteric pocket and the catalytic active site of ATX. This comparison guide synthesizes the available preclinical data to offer an objective performance overview.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy parameters for this compound and GLPG1690, based on published experimental data.
Table 1: In Vitro Potency Against Autotaxin
| Parameter | This compound | GLPG1690 (Ziritaxestat) | Reference |
| IC50 (Biochemical Assay) | 218 nM | 27 nM (Lead Compound) / 131 nM (Final Compound) | [1] |
| Ki (Inhibition Constant) | 24 ± 4 nM | ~15 nM | [1][2] |
| Mode of Inhibition | Competitive | Not explicitly defined as competitive/non-competitive in all literature, but binds the hydrophobic pocket and exit channel. | [1][2] |
Note: IC50 values can vary based on assay conditions, such as substrate concentration. The Ki value provides a more absolute measure of binding affinity.
Table 2: Preclinical In Vivo Efficacy
| Model / Endpoint | This compound | GLPG1690 (Ziritaxestat) | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse Model) | Data not available | Significantly reduced: - Ashcroft score (fibrosis) - Lung collagen content | [3][4][5] |
| In Vivo Target Engagement (Mouse Plasma) | Data not available | Dose-dependent reduction in LPA 18:2 levels: - ~84% at 3 mg/kg - ~91% at 10 mg/kg - ~95% at 30 mg/kg | [2] |
Signaling Pathway and Experimental Workflows
To provide a clearer context for the mechanism of action and the methods used for evaluation, the following diagrams illustrate the ATX-LPA signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The Autotaxin-LPA Signaling Pathway and Point of Inhibition.
Caption: Preclinical Efficacy Evaluation Workflow for ATX Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key protocols used to generate the efficacy data presented.
Biochemical ATX Inhibition Assay (IC50/Ki Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATX in a cell-free system. A common method is the choline oxidase-coupled activity assay, as used for this compound.[1]
-
Principle: ATX hydrolyzes the substrate lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline. The amount of choline produced is measured via a secondary enzymatic reaction. Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to generate a fluorescent product (resorufin), which can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Reagents: Recombinant human ATX enzyme, LPC substrate (e.g., 150 µM), choline oxidase, HRP, Amplex Red reagent, and the test inhibitor at various concentrations.
-
Procedure (General):
-
The test inhibitor (e.g., this compound) is serially diluted and pre-incubated with the ATX enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by adding the LPC substrate.
-
The choline oxidase, HRP, and Amplex Red detection mix is added.
-
The plate is incubated at 37°C.
-
Fluorescence is measured at appropriate excitation/emission wavelengths (e.g., 540/590 nm).
-
-
Data Analysis: The fluorescence signal is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration.[1]
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and accepted animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies, such as GLPG1690.[3][4]
-
Principle: Intratracheal or intranasal administration of the cytotoxic agent bleomycin to mice induces lung injury, inflammation, and a subsequent fibrotic response that mimics many features of human IPF.
-
Procedure (General):
-
Induction: A single dose of bleomycin sulfate is administered to mice (e.g., C57BL/6) via the intranasal or intratracheal route.
-
Treatment: Starting at a specified time point after bleomycin administration (e.g., therapeutically from day 7 or 14), animals are treated daily with the test compound (e.g., GLPG1690 via oral gavage) or a vehicle control.
-
Termination: Animals are euthanized at a predefined endpoint (e.g., day 21 or 28).
-
-
Efficacy Assessment:
-
Histology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's Trichrome to visualize collagen). The severity of fibrosis is quantified in a blinded manner using a semi-quantitative scoring system, such as the Ashcroft score.[3][4]
-
Collagen Content: The total amount of collagen in the lung tissue is quantified biochemically, for example, using a Sircol Collagen Assay, which measures hydroxyproline content.[3][4]
-
Target Engagement: Blood samples can be collected to measure the plasma levels of LPA (e.g., LPA 18:2) via LC-MS/MS to confirm that the drug is inhibiting ATX in vivo.[2]
-
Conclusion
Both this compound and GLPG1690 demonstrate high potency against autotaxin. GLPG1690 has a more extensive preclinical and clinical dataset, confirming its efficacy in a relevant animal model of pulmonary fibrosis. However, its clinical development was halted. This compound represents a novel chemical class with a distinct, dual-binding mechanism. While its in vivo efficacy data is not yet publicly available, its competitive inhibition and high affinity (low nanomolar Ki) make it a valuable tool for further research and a promising starting point for the development of new therapeutics targeting the ATX-LPA axis. The choice between these inhibitors for research purposes will depend on the specific experimental goals, with GLPG1690 offering a benchmark with known in vivo effects and this compound providing an opportunity to explore a novel mode of ATX inhibition.
References
A Comparative In Vitro Analysis of Autotaxin Inhibitors: ATX Inhibitor 22 and PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two notable autotaxin (ATX) inhibitors: ATX inhibitor 22 and PF-8380. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes. Inhibition of ATX is a promising therapeutic strategy for various diseases, including fibrosis, inflammation, and cancer. This guide focuses on the in vitro characteristics of two small molecule ATX inhibitors, this compound and PF-8380, summarizing their inhibitory potency and providing context regarding their mechanism of action.
Data Presentation: Quantitative Comparison
The following table summarizes the key in vitro quantitative data for this compound and PF-8380. It is important to note that these values were not determined in a head-to-head study and experimental conditions may vary between sources.
| Parameter | This compound | PF-8380 |
| IC50 (Isolated Enzyme) | 218 nM[1] | 1.7 nM - 2.8 nM[2][3] |
| IC50 (Human Whole Blood) | Not Reported | 101 nM[3][4] |
| Mechanism of Action | Not explicitly defined, non-lipid inhibitor | Type I inhibitor; occupies the catalytic site and hydrophobic pocket |
| Selectivity | Inactive against LPAR1[1] | Selective for ATX |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. Below are representative protocols for common assays used to characterize ATX inhibitors.
Autotaxin Activity Assay using FS-3 Substrate (Fluorogenic)
This assay measures the enzymatic activity of ATX by detecting the fluorescence generated from the cleavage of a synthetic substrate, FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
Test inhibitors (this compound, PF-8380) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the microplate, add 2 µL of the inhibitor dilutions to the respective wells.
-
Add 48 µL of ATX solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of FS-3 substrate solution (e.g., 1 µM final concentration) in assay buffer to each well.
-
Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
TOOS/Amplex Red Autotaxin Activity Assay (Colorimetric/Fluorometric)
This assay indirectly measures ATX activity by quantifying the production of choline, a product of LPC hydrolysis.
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) or Amplex Red
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2)
-
Test inhibitors dissolved in DMSO
-
96-well clear or black microplate
-
Absorbance or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the microplate, add 2 µL of the inhibitor dilutions.
-
Add 48 µL of ATX solution in assay buffer to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Prepare a reaction mixture containing LPC, choline oxidase, HRP, and TOOS/Amplex Red in assay buffer.
-
Add 50 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the absorbance at 555 nm (for TOOS) or fluorescence at Ex/Em = 530/590 nm (for Amplex Red).
-
Calculate the percent inhibition and determine the IC50 values.
Mandatory Visualizations
Autotaxin Signaling Pathway
Caption: Autotaxin (ATX) signaling pathway.
Experimental Workflow for In Vitro Inhibitor Comparison
References
- 1. Autotaxin, a Secreted Lysophospholipase D, Is Essential for Blood Vessel Formation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. tosoh.co.jp [tosoh.co.jp]
- 4. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATX Inhibitor 22 and Other Non-Lipid Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative overview of ATX inhibitor 22 and other prominent non-lipid autotaxin inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Performance Comparison of Non-Lipid Autotaxin Inhibitors
The following table summarizes the in vitro potency of this compound and other selected non-lipid autotaxin inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | IC50 (nM) | Assay Conditions | Mechanism of Action | Reference |
| This compound | 218 | Not specified | Not specified | [1] |
| PF-8380 | 2.8 | Isolated enzyme | Competitive | [2][3][4] |
| 101 | Human whole blood | [2][3][4] | ||
| 1.16 | Rat ATX with FS-3 substrate | [2] | ||
| GLPG1690 (Ziritaxestat) | 131 | Not specified | Selective inhibitor | [5][6] |
| 100-500 | Human and mouse recombinant ATX | [7] | ||
| BBT-877 | 6.5 - 6.9 | ex vivo, human plasma (LPA 18:2) | Selective inhibitor | [8][9] |
| 2.4 | in vitro (FS-3 assay) | [8] | ||
| IOA-289 (Cudetaxestat) | 36 | Human plasma (average across LPA species) | Mixed Type II/Type IV | [10] |
Signaling Pathway and Experimental Workflow
To understand the context of autotaxin inhibition, it is crucial to visualize the relevant biological pathway and the experimental procedures used for inhibitor characterization.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for common in vitro autotaxin activity assays.
Fluorescent Assay using FS-3 Substrate
This assay is a widely used high-throughput screening method that relies on a fluorogenic analog of lysophosphatidylcholine (LPC).
Principle: The FS-3 substrate is a doubly labeled analog of LPC where a fluorophore is quenched. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.[11][12]
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA
-
Test inhibitors (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare a working solution of ATX in assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and typically below 1%.
-
Add the ATX working solution to each well of the 96-well plate.
-
Add the serially diluted test inhibitors or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of the FS-3 substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[13]
Colorimetric Assay using bis-p-Nitrophenyl Phosphate (bis-pNPP)
This assay utilizes a chromogenic substrate that is not specific to the lysophospholipase D activity of ATX but is suitable for inhibitor screening.
Principle: Autotaxin hydrolyzes bis-p-nitrophenyl phosphate (bis-pNPP) to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[14]
Materials:
-
Recombinant human autotaxin (ATX)
-
bis-p-Nitrophenyl phosphate (bis-pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2
-
Test inhibitors and vehicle control
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare a working solution of ATX in assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the assay buffer to each well of the 96-well plate.
-
Add the serially diluted test inhibitors or vehicle control to the respective wells.
-
Add the ATX working solution to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of bis-pNPP in the assay buffer.
-
Initiate the reaction by adding the bis-pNPP solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]
LPC Choline Release Assay
This assay measures the production of choline, a direct product of the physiological reaction catalyzed by autotaxin.
Principle: Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a chromogenic substrate (e.g., TOOS reagent) to produce a colored product that can be measured spectrophotometrically.[16][17][18]
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) or a similar HRP substrate
-
Test inhibitors and vehicle control
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare a working solution of ATX in assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Prepare a reaction mixture containing choline oxidase, HRP, and the TOOS reagent in the assay buffer.
-
Add the ATX working solution to the wells of the microplate.
-
Add the serially diluted test inhibitors or vehicle control to the respective wells.
-
Add the reaction mixture to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a working solution of the LPC substrate in the assay buffer.
-
Initiate the reaction by adding the LPC solution to all wells.
-
Incubate the plate at 37°C and monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 555 nm for TOOS) over time.
-
Determine the initial reaction velocities and calculate the IC50 values as described for the fluorescent assay.
Conclusion
This guide provides a comparative framework for evaluating this compound alongside other non-lipid autotaxin inhibitors. The provided data and detailed experimental protocols are intended to facilitate informed decisions in the selection and characterization of these compounds for further research and development. The diverse potencies and mechanisms of action among the compared inhibitors highlight the ongoing efforts to develop highly effective and selective therapeutics targeting the ATX-LPA signaling pathway. Further characterization of the selectivity profile of this compound against other phosphodiesterases and LPA receptors will be crucial for a more comprehensive understanding of its therapeutic potential.
References
- 1. Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. selleckchem.com [selleckchem.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. bridgebiorx.com [bridgebiorx.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 12. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 13. courses.edx.org [courses.edx.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "ATX inhibitor 22" and BBT-877
A Head-to-Head Comparison of Autotaxin Inhibitors: ATX Inhibitor 22 and BBT-877
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. Its dysregulation has been linked to the progression of various diseases, notably fibrosis and cancer, making ATX a compelling therapeutic target. This guide provides a head-to-head comparison of two small molecule ATX inhibitors: this compound, a novel preclinical compound, and BBT-877, a clinical-stage inhibitor under investigation for fibrotic diseases.
Biochemical and Pharmacological Properties
This compound and BBT-877 are both potent inhibitors of autotaxin, yet they exhibit distinct profiles in terms of their inhibitory concentration, clinical development stage, and available data.
This compound is a novel, non-lipid small molecule inhibitor of autotaxin.[1] Developed through molecular modeling guided design, it has demonstrated inhibitory activity in the nanomolar range.[1] However, it is currently in the preclinical stage of development, and as such, in vivo efficacy and pharmacokinetic data are not yet publicly available.
BBT-877 is an orally bioavailable small molecule inhibitor of ATX that has progressed to clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF).[2] It has shown high potency in enzymatic assays and significant target engagement in both preclinical models and human clinical studies.[2][3]
Data Presentation
The following tables summarize the available quantitative data for this compound and BBT-877.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | BBT-877 |
| Target | Autotaxin (ATX) | Autotaxin (ATX) |
| IC50 | 218 nM[1] | 6.5 - 6.9 nM (in human plasma)[3] |
| Comments | No inhibitory activity on LPAR1 was observed.[1] | Potent inhibition of LPA production.[2] |
Table 2: Preclinical and Clinical Data
| Parameter | This compound | BBT-877 |
| Development Stage | Preclinical | Phase 2 Clinical Trials (for IPF) |
| In Vivo Efficacy | Data not available | Effective in a bleomycin-induced mouse model of lung fibrosis (reduced Ashcroft scores and collagen deposition).[4][5][6] |
| Pharmacokinetics | Data not available | Orally bioavailable with a dose-proportional systemic exposure and an elimination half-life of approximately 12 hours in humans.[3] |
| Pharmacodynamics | Data not available | Up to 90% inhibition of plasma LPA levels in a Phase 1 clinical trial with 100mg and 200mg twice-daily dosages.[2][7] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of inhibitor performance.
ATX Inhibition Assay for this compound (Summarized from Banerjee et al., 2020)
The inhibitory activity of this compound was determined using an in vitro enzymatic assay. While the full detailed protocol is outlined in the source publication, the general steps involved incubating recombinant human autotaxin with the inhibitor at various concentrations. The enzymatic reaction was initiated by the addition of a suitable substrate, and the product formation was measured over time, typically using a fluorescent or colorimetric method. The IC50 value was then calculated by fitting the dose-response data to a suitable pharmacological model.
In Vivo Efficacy of BBT-877 in a Bleomycin-Induced Lung Fibrosis Model
The anti-fibrotic efficacy of BBT-877 was evaluated in a widely used preclinical model of pulmonary fibrosis.[4][5]
-
Induction of Fibrosis: C57BL/6 mice were administered a single intranasal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Inhibitor Administration: BBT-877 was administered orally to the mice, typically starting several days after bleomycin instillation and continuing for a defined period (e.g., 14-21 days).[3]
-
Efficacy Assessment: At the end of the treatment period, the extent of lung fibrosis was assessed using histological analysis (e.g., Masson's trichrome staining for collagen) and quantified using a standardized scoring system (e.g., the Ashcroft score).[4][5] Collagen content in the lungs was also measured biochemically.
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that regulate a variety of cellular responses, including cell proliferation, survival, migration, and cytokine production.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
General Workflow for Evaluating ATX Inhibitors
The evaluation of novel autotaxin inhibitors typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow for the development and evaluation of autotaxin inhibitors.
References
- 1. Molecular modelling guided design, synthesis and QSAR analysis of new small molecule non-lipid autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bridgebiorx.com [bridgebiorx.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Bridge Biotherapeutics Presented Preclinical Study Results on BBT-877, an Autotaxin inhibitor at the IPF Summit 2018 [prnewswire.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. Bridge Biotherapeutics presents preclinical trial results on ATX inhibitor < Pharma < Article - KBR [koreabiomed.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Validating the Inhibitory Activity of "ATX inhibitor 22": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "ATX inhibitor 22" with other known Autotaxin (ATX) inhibitors. The inhibitory activities are presented in a clear, tabular format, supported by detailed experimental protocols for validation. Visual diagrams of the ATX signaling pathway and the experimental workflow are included to facilitate understanding.
Comparative Inhibitory Activity of ATX Inhibitors
The inhibitory potency of "this compound" is benchmarked against a selection of alternative ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 218 | Novel inhibitor with no significant inhibitory activity against LPAR1. |
| PF-8380 | 1.7 | A potent and widely used ATX inhibitor. |
| HA155 | 5.7 | A boronic acid-based inhibitor. |
| GLPG1690 (Ziritaxestat) | 131 | Orally available, has been in clinical trials. |
| BLD-0409 (Cudetaxestat) | - | Orally available, currently in clinical trials. Specific IC50 not readily available in public domain. |
| BBT-877 | - | Orally available, currently in clinical trials. Specific IC50 not readily available in public domain. |
| S32826 | 5.6 | A potent lipid-based inhibitor. |
| PAT-048 | 1.1 | A potent inhibitor from the indole-based series. |
| PAT-494 | 20 | An indole-based inhibitor. |
| PAT-352 | 26 | An indole-based inhibitor. |
| ONO-8430506 | 5.1 | A tetrahydrocarboline-based inhibitor. |
Experimental Protocols
Validation of the inhibitory activity of compounds against Autotaxin is crucial for drug discovery and development. A commonly employed method is a fluorometric assay using a synthetic substrate, such as FS-3.
In Vitro ATX Inhibition Assay using FS-3 Substrate
This protocol outlines the steps to determine the in vitro inhibitory activity of a test compound against ATX using the fluorogenic substrate FS-3.
Materials:
-
Recombinant human Autotaxin (ATX) enzyme
-
FS-3 (fluorescent ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.
-
Create a series of dilutions of the test compound and positive control in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of ATX enzyme in the assay buffer. The final concentration of the enzyme will depend on the specific activity and should be optimized for a linear reaction rate over the desired time course.
-
Prepare a working solution of the FS-3 substrate in the assay buffer. The final concentration is typically near the Michaelis constant (Km) of ATX for FS-3.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the following:
-
Test wells: A specific volume of the diluted test compound.
-
Positive control wells: A specific volume of the diluted positive control inhibitor.
-
Negative control (vehicle) wells: A corresponding volume of the assay buffer containing the same percentage of DMSO as the test wells.
-
Blank wells: Assay buffer only (no enzyme).
-
-
Add the ATX enzyme working solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FS-3 substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). Readings are typically taken every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells to correct for background fluorescence.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well / Rate of vehicle control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Unveiling the Potency of ATX Inhibitor 22: A Comparative Guide for Researchers
For Immediate Release
In the competitive landscape of cancer research and drug development, the meticulous evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive cross-validation of "ATX inhibitor 22," now confirmed to be scientifically designated as BMP-22 , against other prominent Autotaxin (ATX) inhibitors. By presenting objective performance data across various cell lines, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Autotaxin (ATX) is a key enzyme responsible for producing lysophosphatidic acid (LPA), a signaling molecule deeply implicated in cancer progression, including cell proliferation, migration, and survival.[1][2] The inhibition of ATX is, therefore, a promising strategy in cancer therapy. This guide delves into the comparative efficacy of BMP-22 and other ATX inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of ATX Inhibitors
The following tables summarize the quantitative data on the inhibitory activities of BMP-22 and its alternatives across several cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of ATX Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Reference(s) |
| BMP-22 | - | - | 170 nM | 0.2 ± 0.1 µM | [1][3][4][5][6] |
| PF-8380 | - | - | 2.8 nM (isolated enzyme) | 101 nM (human whole blood) | [7][8][9] |
| ATX-1d | - | - | 1.8 ± 0.3 µM | - | [1][6][10] |
| IOA-289 | - | - | - | 36 nM (human plasma) | [11] |
| GLPG1690 | - | - | 100-500 nM (mouse and human ATX) | - |
Table 2: Effects of ATX Inhibitors on Cancer Cell Viability, Migration, and Invasion
| Inhibitor | Cell Line | Cancer Type | Effect on Viability | Effect on Migration/Invasion | Reference(s) |
| BMP-22 | 4T1 | Murine Breast Carcinoma | Reduced viability of mammospheres | Reduced bone metastasis | [12][13][14] |
| B16/F10 | Murine Melanoma | - | Reduced lung metastasis | [3][4][5][12] | |
| MM1 | - | - | Inhibited invasion of HUVEC monolayer | [3][4][5] | |
| PF-8380 | GL261 | Murine Glioblastoma | Decreased clonogenic survival post-irradiation | 33% decrease in migration, 35.6% decrease in invasion | [7][9][15] |
| U87-MG | Human Glioblastoma | Decreased clonogenic survival post-irradiation | 17.9% decrease in migration, 31.8% decrease in invasion | [7][9][15] | |
| MeWo | Human Melanoma | Reduced viability to below 25% | - | [16] | |
| ATX-1d | 4T1 | Murine Breast Carcinoma | No significant effect alone; enhanced paclitaxel potency | - | [1][6][10] |
| A375 | Human Melanoma | No significant effect alone; enhanced paclitaxel potency | - | [1][6][10] | |
| IOA-289 | E0771 | Murine Breast Carcinoma | Reduced tumor growth | Inhibited lung and bone metastases | [11][17] |
| Gastrointestinal Cancer Cell Lines | - | Significant cytotoxic effect | Inhibited migration | [18][19][20] | |
| GLPG1690 | - | Idiopathic Pulmonary Fibrosis (in vivo) | - | Halted disease progression | [21][22][23] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Autotaxin Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ATX.
-
Reagents and Materials: Recombinant human Autotaxin, fluorogenic substrate (e.g., FS-3), assay buffer, test compounds (inhibitors), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, recombinant ATX enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][24]
-
Cell Viability Assay
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]
-
Cell Migration and Invasion Assays (Boyden Chamber/Transwell Assay)
These assays assess the ability of an inhibitor to block the migratory and invasive potential of cancer cells.
-
Reagents and Materials: Cancer cell lines, serum-free media, chemoattractant (e.g., LPA or FBS), Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively), and staining reagents.
-
Procedure:
-
For invasion assays, coat the Transwell inserts with Matrigel.
-
Place the inserts into the wells of a 24-well plate containing media with a chemoattractant in the lower chamber.
-
Seed cancer cells, pre-treated with the test compound or vehicle, in serum-free media into the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells under a microscope.
-
The percentage of inhibition is calculated by comparing the number of migrated/invaded cells in the presence of the inhibitor to the control.[25][26][27][28]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the levels of specific proteins involved in the ATX-LPA signaling pathway.
-
Reagents and Materials: Cancer cell lines, test compounds, lysis buffer, primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with the ATX inhibitor for the desired time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.[29][30][31][32][33][34]
-
Visualizing the Molecular Landscape
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: A generalized experimental workflow for the cross-validation of ATX inhibitors.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. glpbio.com [glpbio.com]
- 4. BMP-22 - Immunomart [immunomart.com]
- 5. BMP-22|1306684-90-1|安捷凯 [anjiechem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of tumor cell – Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. glpg.com [glpg.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. researchgate.net [researchgate.net]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. origene.com [origene.com]
- 31. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 32. docs.abcam.com [docs.abcam.com]
- 33. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bio-rad.com [bio-rad.com]
A Comparative Guide to the Selectivity of ATX Inhibitor 22 Versus Pan-Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of "ATX inhibitor 22" with established pan-autotaxin (ATX) inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tool compound for their studies of the ATX-LPA signaling axis.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] By hydrolyzing lysophosphatidylcholine (LPC), ATX is the primary source of extracellular LPA, which in turn activates a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[1] Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[2]
"Pan-ATX inhibitors" are compounds that broadly inhibit the enzymatic activity of ATX, thereby reducing the overall production of LPA. In contrast, more selective inhibitors might offer a more nuanced modulation of the signaling pathway, potentially avoiding off-target effects or preserving some of ATX's non-catalytic functions. This guide focuses on the selectivity of "this compound" in comparison to these broader-acting inhibitors.
Comparative Selectivity Data
The following table summarizes the in vitro potency of "this compound" and representative pan-ATX inhibitors against autotaxin. Where available, data on off-target activity is also included to provide a more complete selectivity profile.
| Inhibitor | Target | IC50 / Ki | Off-Target Activity | Reference |
| This compound | Autotaxin (ATX) | IC50: 218 nM | LPAR1: No inhibitory activity | [3] |
| PF-8380 | Autotaxin (ATX) | IC50: 1.7 - 2.8 nM (purified enzyme) | hERG: IC50 = 480 nM | [2][4] |
| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | IC50: 131 nM, Ki: 15 nM | hERG: IC50 = 15 µM | [5][6] |
| BrP-LPA | Autotaxin (ATX) | Weak inhibitor (94% inhibition at 10 µM) | Pan-LPAR antagonist (LPA1-4) | [7] |
Note: A detailed public selectivity profile for "this compound" against other ENPP family members or a broader kinase/receptor panel is not currently available. The data presented is based on existing literature and may have been generated using different assay conditions.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the autotaxin signaling pathway and the points of intervention for ATX inhibitors.
Caption: ATX converts LPC to LPA, which activates LPARs.
Experimental Protocols
Detailed methodologies for the key assays used to determine inhibitor potency are provided below.
Fluorogenic Substrate (FS-3) Assay
This assay measures ATX activity using a synthetic, fluorogenic LPC analog, FS-3.
Principle: The FS-3 substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Experimental Workflow:
Caption: Workflow for the FS-3 based ATX inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100).
-
Dilute recombinant human ATX enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of FS-3 substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and a positive control inhibitor.
-
-
Assay Procedure:
-
In a 96-well black plate, add the ATX enzyme solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for vehicle control (100% activity) and a known inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Choline-Release (TOOS) Assay
This assay measures ATX activity using the natural substrate, LPC, and quantifies the amount of choline produced.
Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic substrate (e.g., TOOS and 4-AAP) to produce a colored product that can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the TOOS based ATX inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare LysoPLD assay buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 60 µM CoCl2).
-
Prepare a stock solution of LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine) in an appropriate solvent.
-
Prepare serial dilutions of the test compounds.
-
Prepare a colorimetric reagent mix containing choline oxidase, HRP, TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline), and 4-aminoantipyrine (4-AAP) in a suitable buffer.
-
Prepare a choline standard curve.
-
-
Assay Procedure:
-
In a 96-well clear plate, add the ATX enzyme (which can be from a recombinant source or in a biological matrix like plasma) and the test compounds at various concentrations.
-
Add the LPC substrate to initiate the reaction.
-
Incubate the plate at 37°C for a fixed time (e.g., 1 to 4 hours).
-
Stop the reaction and initiate color development by adding the colorimetric reagent mix to each well.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for a short period (e.g., 15-20 minutes) at room temperature to allow for color development.
-
Measure the absorbance at approximately 555 nm using a microplate spectrophotometer.
-
Use the choline standard curve to determine the concentration of choline produced in each well.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the FS-3 assay.[9][10]
-
Conclusion
"this compound" demonstrates moderate potency against autotaxin. Its key reported feature is the lack of activity against LPAR1, which distinguishes it from dual-target inhibitors like BrP-LPA. However, a comprehensive understanding of its selectivity requires further characterization against other members of the ENPP family and a broader panel of potential off-targets.
In contrast, pan-ATX inhibitors such as PF-8380 and GLPG1690 are highly potent inhibitors of ATX's enzymatic activity. While they offer robust suppression of LPA production, researchers should consider their potential off-target effects, such as hERG channel inhibition, which may influence experimental outcomes. The choice between a moderately potent, potentially more selective compound like "this compound" and a highly potent pan-ATX inhibitor will depend on the specific research question and the experimental context. The detailed protocols provided herein should enable researchers to rigorously evaluate these and other inhibitors in their own experimental systems.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echelon-inc.com [echelon-inc.com]
- 9. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tosoh.co.jp [tosoh.co.jp]
ATX Inhibitor 22: Evaluating Efficacy in Models of Autotaxin Inhibitor Resistance - A Comparative Analysis
A comprehensive review of available data on ATX inhibitor 22 reveals its potential in overcoming resistance to conventional cancer therapies. However, direct experimental evidence evaluating its efficacy in models specifically resistant to other autotaxin (ATX) inhibitors remains elusive in the current scientific literature. This guide provides a comparative overview of this compound based on existing research, alongside a discussion of the broader context of ATX inhibitor resistance and relevant signaling pathways.
Introduction to Autotaxin and Resistance
Autotaxin (ATX), a secreted enzyme, is a key producer of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer progression. The ATX-LPA signaling axis is a critical mediator of tumor growth, invasion, and metastasis. Consequently, inhibitors of ATX have emerged as a promising class of therapeutic agents. However, as with many targeted therapies, the potential for cancer cells to develop resistance to ATX inhibitors is a significant concern. This guide focuses on a specific compound, "this compound," and its standing in the landscape of ATX inhibition, particularly concerning the challenge of therapeutic resistance.
This compound: Profile and Preclinical Data
"this compound" has been identified in scientific literature as a novel and potent inhibitor of autotaxin. A study by Souvik Banerjee and colleagues describes a compound designated as "this compound" with a half-maximal inhibitory concentration (IC50) of 218 nM. Another body of research on benzyl and naphthalene-methyl phosphonic acid inhibitors of autotaxin also extensively details a "compound 22," highlighting its favorable pharmacokinetic profile and its ability to significantly reduce lung metastasis in a syngeneic mouse melanoma model.
While these findings establish the anti-cancer potential of this compound, there is a notable gap in the literature regarding its performance in the context of resistance to other ATX inhibitors. Preclinical studies have demonstrated that ATX inhibitors can help overcome resistance to conventional chemotherapeutic agents like paclitaxel and doxorubicin, but data on cross-resistance between different ATX inhibitors is not currently available.
Comparative Efficacy of Selected ATX Inhibitors
To provide a framework for understanding the potential of this compound, the following table summarizes the efficacy of various ATX inhibitors in different preclinical models. It is important to note that these studies were not designed to assess cross-resistance between the inhibitors.
| ATX Inhibitor | Model System | Key Findings | Reference |
| Compound 22 | B16-F10 mouse melanoma | Significantly reduced lung metastasis. | [1] |
| ATX-1d | 4T1 murine breast carcinoma, A375 human melanoma | Enhanced the potency of paclitaxel. | [2] |
| IOA-289 | Pancreatic ductal adenocarcinoma (PDAC) | Overcame resistance to galunisertib and gemcitabine. | [3] |
| GLPG1690 | Mouse model of breast cancer | Increased the efficacy of radiotherapy and chemotherapy. | [4] |
| PF-8380 | Sorafenib-resistant Huh7 cells (HCC) | Suppressed epithelial-mesenchymal transition (EMT) and autophagy. | [5] |
The ATX-LPA Signaling Pathway and Resistance Mechanisms
The development of resistance to cancer therapies is often multifactorial. The ATX-LPA signaling axis contributes to this resistance through various mechanisms, including the promotion of cell survival, proliferation, and the induction of a pro-survival tumor microenvironment. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: The ATX-LPA signaling pathway, where ATX converts LPC to LPA, which then activates LPARs, leading to downstream signaling that promotes cancer progression and therapy resistance.
Experimental Workflow for Assessing ATX Inhibitor Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel ATX inhibitor in a preclinical cancer model.
Caption: A generalized experimental workflow for the preclinical evaluation of ATX inhibitors, from initial in vitro screening to in vivo efficacy and safety studies.
Detailed Experimental Protocols
ATX Enzyme Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant human ATX, lysophosphatidylcholine (LPC) substrate, reaction buffer (e.g., Tris-HCl with Ca2+ and Mg2+), test inhibitor (e.g., this compound), and a detection system (e.g., choline oxidase/HRP/Amplex Red for fluorometric detection of choline).
-
Procedure:
-
The test inhibitor is pre-incubated with recombinant ATX in the reaction buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the LPC substrate.
-
The plate is incubated at 37°C for a specified time.
-
The reaction is stopped, and the amount of product (e.g., choline) is quantified using the detection system.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media.
-
Chamber Preparation: The upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with the ATX inhibitor or vehicle control, are seeded into the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or LPA).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.
Conclusion and Future Directions
This compound shows promise as a potent anti-cancer agent based on initial preclinical studies. However, its efficacy in the context of acquired resistance to other ATX inhibitors is a critical question that remains unanswered. Future research should focus on developing and characterizing ATX inhibitor-resistant cancer models to directly assess the potential of this compound and other novel compounds to overcome this challenge. Such studies are essential for the rational development of next-generation ATX inhibitors and for designing effective combination therapies to combat drug resistance in cancer.
References
- 1. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "ATX inhibitor 22" IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of "ATX inhibitor 22" against other known autotaxin (ATX) inhibitors. The data presented is supported by established experimental protocols to facilitate independent verification and inform research decisions in the field of drug discovery.
Comparative Analysis of ATX Inhibitor Potency
The inhibitory potency of "this compound" and a selection of alternative ATX inhibitors are summarized in the table below. IC50 values represent the concentration of an inhibitor required to reduce the activity of the autotaxin enzyme by 50%. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 Value (nM) | Notes |
| This compound | 218 | |
| Ziritaxestat (GLPG1690) | 131 | A well-characterized ATX inhibitor that has been in clinical trials.[1] |
| PF-8380 | 2.8 | A potent ATX inhibitor.[1] |
| IOA-289 | Not specified | A novel, first-in-class ATX inhibitor with a unique binding mode currently in clinical trials.[2][3][4] |
| HA155 | 5.7 | A boronic acid-based ATX inhibitor.[5] |
Experimental Protocol: Determination of ATX Inhibitor IC50
The following protocol outlines a common fluorescence-based assay for determining the IC50 value of ATX inhibitors using the fluorogenic substrate FS-3. This method is widely adopted due to its sensitivity and suitability for high-throughput screening.
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitors (including "this compound" and comparators) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant human ATX in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of FS-3 in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these into assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution at various concentrations (or vehicle control - DMSO in assay buffer)
-
Recombinant human ATX solution
-
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction:
-
Add the FS-3 substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore released from FS-3 (e.g., excitation ~485 nm, emission ~520 nm).
-
Record fluorescence readings kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of ATX inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Visualizing the Experimental and Biological Context
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.edx.org [courses.edx.org]
Safety Operating Guide
Safe Handling and Disposal of ATX Inhibitor 22: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of ATX inhibitor 22, a novel inhibitor of autotaxin (ATX).
This compound is a potent research compound used to investigate the autotaxin-lysophosphatidic acid (LPA) signaling axis, which is implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Due to its chemical nature, stringent adherence to safety and disposal protocols is necessary to protect laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Based on available safety data for similar corrosive chemical compounds, this compound requires careful handling in a controlled laboratory environment. The following is a summary of essential safety information.
Hazard Identification and Personal Protective Equipment (PPE):
The primary hazards associated with compounds of this nature include severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Class | GHS Pictogram | Precautionary Statements |
| Corrosive to metals | Danger | P234: Keep only in original packaging. |
| Skin Corrosion | Danger | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| Serious Eye Damage | Danger | P264: Wash skin thoroughly after handling. |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
First Aid Measures:
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Proper Disposal Procedures for this compound
Proper disposal of this compound and its associated waste is a critical step in the laboratory workflow to ensure environmental protection and compliance with regulations. As a chlorinated organic and corrosive compound, it must be treated as hazardous waste.
Step-by-Step Disposal Plan:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated PPE (gloves, lab coats), and glassware, must be segregated from non-hazardous waste.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with corrosive and chlorinated organic compounds (e.g., high-density polyethylene - HDPE).
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, contaminated paper towels) in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Corrosive," "Contains Chlorinated Organic Compounds").
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.
The Autotaxin Signaling Pathway
Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and differentiation.[1][4] ATX inhibitors block this pathway by preventing the production of LPA.
Caption: The Autotaxin (ATX) signaling pathway and the point of inhibition by this compound.
Experimental Protocols and Workflows
The following provides a detailed methodology for a key in vitro experiment to assess the efficacy of ATX inhibitors and a general workflow for in vivo studies.
In Vitro ATX Inhibition Assay (Amplex Red Method)
This assay provides a quantitative measure of an inhibitor's ability to block ATX activity.
Principle: The assay is based on a coupled enzymatic reaction. First, ATX hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl with CaCl₂, MgCl₂, and NaCl)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and serial dilutions of this compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the ATX enzyme and varying concentrations of this compound to the wells of the 96-well plate. Include controls for no inhibitor and no enzyme. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a substrate mix containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer. Add this mix to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity over time to determine the reaction rate. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro ATX inhibition assay.
General In Vivo Experimental Workflow
In vivo studies are crucial for evaluating the efficacy and pharmacokinetics of an ATX inhibitor in a living organism.
Workflow:
-
Model Selection: Choose an appropriate animal model for the disease of interest (e.g., a mouse model of idiopathic pulmonary fibrosis or a tumor xenograft model).
-
Dosing and Administration: Determine the appropriate dose and route of administration (e.g., oral gavage, intraperitoneal injection) for this compound based on preliminary pharmacokinetic and toxicology studies.
-
Treatment Groups: Establish treatment groups, including a vehicle control group and one or more groups receiving different doses of the inhibitor.
-
Monitoring: Monitor the animals regularly for signs of efficacy (e.g., reduced tumor growth, improved lung function) and any potential side effects.
-
Endpoint Analysis: At the end of the study, collect tissues and/or plasma for analysis. This may include measuring LPA levels to confirm target engagement, histological analysis of tissues to assess disease progression, and analysis of biomarkers.
-
Data Interpretation: Analyze the data to determine the in vivo efficacy of this compound.
By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and responsibility in the laboratory while advancing critical scientific research.
References
Safeguarding Research: A Comprehensive Guide to Handling ATX Inhibitor 22
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like ATX inhibitor 22 is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety and Handling Protocols
This compound is a potent small molecule inhibitor of autotaxin.[1][2][3] While specific toxicity data is limited, its biological activity warrants careful handling to minimize exposure. The following procedures are designed to provide a robust framework for safe use.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents contamination and protects against accidental skin contact. Change outer glove immediately upon suspected contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects the body from spills and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 respirator is recommended when handling the powder outside of a containment system. | Minimizes inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Primary Containment: A certified chemical fume hood or a glove box should be used for all manipulations of the powdered form of this compound, including weighing and preparing stock solutions.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.
Step-by-Step Operational Plan
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, follow spill procedures.
-
Storage: Store this compound in a well-ventilated, designated area for potent compounds. While it is stable at room temperature, it is good practice to store it in a cool, dry place away from incompatible materials.[4]
-
Inventory: Maintain a detailed inventory of the compound, including the amount received, used, and disposed of.
Preparation of Stock Solutions
-
Don appropriate PPE as outlined in the table above.
-
Perform all work in a chemical fume hood or glove box.
-
Weighing: Use a dedicated, calibrated balance inside the containment unit. Handle the powder with care to avoid generating dust.
-
Solubilization: Slowly add the desired solvent to the powdered this compound. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.
-
Containment: All experimental procedures involving the compound should be performed in a manner that minimizes the risk of spills or aerosol generation.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure
-
Collection: All waste streams should be collected at the point of generation.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard (e.g., "Potent Compound," "Chemical Hazard").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.[5]
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive table of quantitative safety metrics cannot be provided. The following table summarizes the known information.
| Parameter | Value | Source |
| Storage Temperature | Room Temperature | MedChemExpress |
| Stability | Stable at room temperature | Smolecule |
Researchers should consult their institution's chemical safety office for guidance on establishing internal control limits for handling this compound.
Visualized Workflows and Pathways
To further clarify the procedural and biological context of working with this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
